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  • Product: 3-Chloro-6-(methoxymethyl)pyridazine
  • CAS: 1289385-57-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-6-(methoxymethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-6-(methoxymethyl)pyridazine. The document is designed to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry by offering a detailed theoretical prediction of the spectrum, a thorough explanation of the underlying principles governing the chemical shifts and coupling constants, a step-by-step experimental protocol for data acquisition, and a discussion of potential synthetic impurities. This guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of 3-Chloro-6-(methoxymethyl)pyridazine in Medicinal Chemistry

Six-membered nitrogen-containing heterocycles, such as pyridazines, are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their unique physicochemical properties, including hydrogen bonding capabilities and dipole moments, make them privileged structures in drug design. 3-Chloro-6-(methoxymethyl)pyridazine is a key intermediate in the synthesis of various functionalized pyridazine derivatives, which are explored for their potential as therapeutic agents.

The precise structural elucidation of such intermediates is paramount to ensure the integrity of the final compounds and to understand their structure-activity relationships. ¹H NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of molecular structure in solution. A thorough understanding of the ¹H NMR spectrum of 3-Chloro-6-(methoxymethyl)pyridazine is therefore essential for chemists working on the synthesis and development of novel pyridazine-based molecules. This guide aims to provide that in-depth understanding.

Predicted ¹H NMR Spectrum of 3-Chloro-6-(methoxymethyl)pyridazine

A detailed prediction of the ¹H NMR spectrum of 3-Chloro-6-(methoxymethyl)pyridazine is presented below. This prediction is based on the analysis of substituent effects on the pyridazine ring and typical chemical shifts for the methoxymethyl group, supported by data from analogous structures in the literature.

Molecular Structure and Proton Environments

The structure of 3-Chloro-6-(methoxymethyl)pyridazine contains three distinct proton environments, which will give rise to three separate signals in the ¹H NMR spectrum.

Caption: Molecular structure of 3-Chloro-6-(methoxymethyl)pyridazine with distinct proton environments highlighted.

The three proton environments are:

  • Pyridazine Ring Protons (H-4 and H-5): These are two aromatic protons on the pyridazine ring.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge.

  • Methyl Protons (-OCH₃): The three protons of the methyl group.

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

The predicted ¹H NMR spectral data for 3-Chloro-6-(methoxymethyl)pyridazine are summarized in the table below. The predictions are for a spectrum recorded in a non-aromatic deuterated solvent such as CDCl₃.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-57.8 - 8.0Doublet (d)JH4-H5 ≈ 9.01H
H-47.6 - 7.8Doublet (d)JH5-H4 ≈ 9.01H
-CH₂-4.8 - 5.0Singlet (s)-2H
-OCH₃3.4 - 3.6Singlet (s)-3H
Rationale for Predicted Spectral Parameters
  • Pyridazine Ring Protons (H-4 and H-5):

    • Chemical Shift: The protons on the pyridazine ring are in an electron-deficient aromatic system, which deshields them, causing them to resonate at a relatively high chemical shift. The electronegative nitrogen atoms withdraw electron density from the ring.[3] The chlorine atom at the 3-position is an electron-withdrawing group, which will further deshield the adjacent H-4 proton. The methoxymethyl group at the 6-position is weakly electron-donating, which would slightly shield the adjacent H-5 proton. Consequently, H-5 is expected to be downfield from H-4.

    • Multiplicity and Coupling: H-4 and H-5 are adjacent to each other and will exhibit spin-spin coupling, resulting in a doublet for each signal. The coupling constant (JH4-H5) in pyridazine systems is typically around 9.0 Hz for ortho-coupling.

  • Methylene Protons (-CH₂-):

    • Chemical Shift: These protons are adjacent to both the pyridazine ring and an oxygen atom. The electronegative oxygen atom and the electron-withdrawing pyridazine ring will both deshield these protons, shifting their signal significantly downfield to the range of 4.8 - 5.0 ppm.[4][5]

    • Multiplicity: As there are no adjacent protons, the signal for the methylene group is expected to be a singlet.

  • Methyl Protons (-OCH₃):

    • Chemical Shift: The protons of the methyl group are attached to an oxygen atom, which deshields them. Their chemical shift is expected in the typical range for methoxy groups, around 3.4 - 3.6 ppm.[5]

    • Multiplicity: With no adjacent protons, this signal will also be a singlet.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-Chloro-6-(methoxymethyl)pyridazine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. For a polar aromatic compound like 3-Chloro-6-(methoxymethyl)pyridazine, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.[6] CDCl₃ is often preferred due to its volatility, making sample recovery easier.[7]

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.[8][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

G cluster_prep Sample Preparation Workflow start Start weigh Weigh 5-10 mg of sample start->weigh add_solvent Add 0.6-0.7 mL of deuterated solvent weigh->add_solvent dissolve Dissolve sample completely add_solvent->dissolve filter Filter if necessary dissolve->filter transfer Transfer to NMR tube filter->transfer end_prep Sample ready for NMR transfer->end_prep

Caption: Workflow for ¹H NMR sample preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Parameter Recommended Value Rationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse SequenceStandard 1D protonA simple pulse-acquire sequence is sufficient for routine characterization.
Spectral Width16 ppmEnsures all expected signals are captured.
Acquisition Time2-4 secondsAllows for good resolution of the signals.
Relaxation Delay1-2 secondsProvides sufficient time for protons to relax between scans.
Number of Scans8-16Improves signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Potential Synthetic Impurities and Their ¹H NMR Signatures

The synthesis of 3-Chloro-6-(methoxymethyl)pyridazine may involve starting materials or byproducts that could be present as impurities in the final product. A common synthetic route could involve the reaction of 3,6-dichloropyridazine with sodium methoxide, followed by reaction with a suitable formaldehyde equivalent, or the chlorination of a pyridazinone precursor.[10]

  • 3,6-Dichloropyridazine (Starting Material): This symmetrical molecule would show a singlet in the aromatic region, typically around 7.8-8.0 ppm.

  • 3-Chloro-6-methoxypyridazine (Intermediate/Byproduct): This would show two doublets in the aromatic region and a singlet for the methoxy group.

  • Residual Solvents: Common reaction or purification solvents such as dichloromethane, ethyl acetate, or methanol may be present and their characteristic ¹H NMR signals should be checked against standard solvent impurity tables.[11]

A careful analysis of the ¹H NMR spectrum for the presence of these and other potential impurities is crucial for confirming the purity of the target compound.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR spectrum of 3-Chloro-6-(methoxymethyl)pyridazine, a key building block in medicinal chemistry. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound, assess its purity, and proceed with its use in the synthesis of novel therapeutic agents. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, ensuring the reliability of structural assignments. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of other substituted pyridazine derivatives.

References

  • Abraham, R. J., & Reid, M. (2002). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (6), 1035-1045. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • MDPI. (2023). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Patents, Google. (1984). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Western University, JB Stothers NMR Facility. NMR SAMPLE PREPARATION. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-6-(methoxymethyl)pyridazine

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-6-(methoxymethyl)pyridazine. It is intended for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-6-(methoxymethyl)pyridazine. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a standard protocol, offering in-depth explanations for experimental choices and a thorough, predictive interpretation of the ¹³C NMR spectrum, grounded in established spectroscopic principles.

Foundational Principles: ¹³C NMR Spectroscopy in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1][2][3] The basic principle lies in the interaction of the nuclear spin of the ¹³C isotope with an external magnetic field.[4] Unlike the more abundant ¹²C isotope, ¹³C possesses a nuclear spin that makes it NMR-active.[4] The chemical environment surrounding each carbon atom influences the resonance frequency, resulting in a spectrum with distinct signals for each non-equivalent carbon.[5][6] The typical range for ¹³C chemical shifts spans from 0 to 220 ppm, offering a broad window for resolving individual carbon signals.[1][2]

For heteroaromatic compounds like 3-chloro-6-(methoxymethyl)pyridazine, the ¹³C NMR spectrum is particularly informative. The presence of nitrogen atoms and substituents like chlorine and a methoxymethyl group significantly influences the electronic environment of the pyridazine ring, leading to characteristic chemical shifts. The electronegativity of these substituents plays a crucial role in shielding or deshielding the carbon nuclei.[7][8][9]

The Subject Molecule: 3-Chloro-6-(methoxymethyl)pyridazine

To effectively interpret the ¹³C NMR spectrum, a clear understanding of the molecule's structure is essential. 3-Chloro-6-(methoxymethyl)pyridazine consists of a pyridazine ring substituted at the 3-position with a chlorine atom and at the 6-position with a methoxymethyl group.

Figure 1. Structure of 3-chloro-6-(methoxymethyl)pyridazine with carbon numbering.

The molecule has six unique carbon environments, which should theoretically result in six distinct signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the ¹³C NMR spectrum is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation: A Self-Validating Approach

A robust and reproducible protocol is key to obtaining reliable data.

Step-by-Step Methodology:

  • Analyte Purity: Ensure the 3-chloro-6-(methoxymethyl)pyridazine sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including this one.[10] It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope.[11] A concentration of 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[12]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹³C NMR, with its signal set to 0.0 ppm.[10] A small amount of TMS should be added to the sample.

  • Sample Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any particulate matter that could degrade spectral quality.

NMR Spectrometer Parameters

The following parameters on a 400 MHz (or higher) spectrometer are recommended for optimal data acquisition:

  • Experiment: ¹³C with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay ensures they are adequately detected.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

Predictive Analysis of the ¹³C NMR Spectrum

In the absence of an experimental spectrum for 3-chloro-6-(methoxymethyl)pyridazine, a predictive analysis can be performed based on the known chemical shifts of pyridazine and the substituent effects of the chloro and methoxymethyl groups.

Substituent Effects on the Pyridazine Ring
  • Parent Pyridazine: The carbons in unsubstituted pyridazine have chemical shifts of approximately δ 150.5 (C3/C6) and δ 127.0 (C4/C5) ppm.

  • Chlorine Substituent: Chlorine is an electronegative atom that exerts a significant deshielding effect on the directly attached carbon (α-effect), a smaller shielding effect on the adjacent carbon (β-effect), and a minor deshielding effect on the para carbon (γ-effect).

  • Methoxymethyl Substituent: The -CH₂OCH₃ group is electron-donating and will influence the chemical shifts of the ring carbons. The ether oxygen will deshield the attached methylene carbon (C7), and the methyl carbon (C8) will appear in the typical aliphatic region.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3-chloro-6-(methoxymethyl)pyridazine are summarized in the table below. These predictions are based on additive models and data from similar substituted pyridazines.[13][14][15]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3 152 - 158Attached to nitrogen and chlorine; significantly deshielded.
C4 125 - 130Adjacent to the chlorine-bearing carbon; influenced by the β-effect of chlorine.
C5 122 - 128Adjacent to the methoxymethyl-substituted carbon.
C6 158 - 165Attached to nitrogen and the methoxymethyl group; highly deshielded.
C7 (-CH₂-) 70 - 78Methylene carbon attached to an aromatic ring and an ether oxygen; deshielded.
C8 (-OCH₃) 55 - 62Methyl carbon of the ether group.[16][17]

Confirmation of Assignments with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable set of NMR experiments for determining the number of hydrogen atoms attached to each carbon.[1][18][19] This technique is crucial for confirming the assignments made from the broadband-decoupled ¹³C NMR spectrum.

A typical DEPT experiment is run in three stages: DEPT-45, DEPT-90, and DEPT-135.

  • DEPT-45: All protonated carbons (CH, CH₂, CH₃) will show a positive signal.

  • DEPT-90: Only CH carbons will show a positive signal.

  • DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ carbons will show negative (inverted) signals.

Quaternary carbons (like C3 and C6 in our molecule) are not observed in DEPT spectra.

Predicted DEPT Spectrum for 3-Chloro-6-(methoxymethyl)pyridazine
Carbon AtomMultiplicityDEPT-90DEPT-135
C3 CNo SignalNo Signal
C4 CHPositivePositive
C5 CHPositivePositive
C6 CNo SignalNo Signal
C7 (-CH₂-) CH₂No SignalNegative
C8 (-OCH₃) CH₃No SignalPositive

Workflow for Structural Elucidation

The logical flow for the complete ¹³C NMR analysis of 3-chloro-6-(methoxymethyl)pyridazine is depicted below.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation Purity Assess Purity Dissolve Dissolve in CDCl3 with TMS Purity->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_C13 Acquire Broadband Decoupled 13C Spectrum Filter->Acquire_C13 Acquire_DEPT Acquire DEPT Spectra (90 & 135) Acquire_C13->Acquire_DEPT Analyze_C13 Identify Number of Signals & Chemical Shifts Acquire_DEPT->Analyze_C13 Analyze_DEPT Determine Carbon Multiplicities Analyze_C13->Analyze_DEPT Assign Assign Signals to Carbons Analyze_DEPT->Assign Confirm Confirm Structure of 3-Chloro-6-(methoxymethyl)pyridazine Assign->Confirm

Figure 2. Workflow for the ¹³C NMR analysis and structural confirmation.

Conclusion

The ¹³C NMR analysis of 3-chloro-6-(methoxymethyl)pyridazine, when approached systematically, provides unambiguous structural information. By combining a standard broadband-decoupled ¹³C experiment with DEPT spectroscopy, a complete assignment of all carbon signals can be achieved with a high degree of confidence. The predictive analysis presented in this guide, based on established principles of substituent effects in heteroaromatic systems, serves as a robust framework for interpreting the experimental data. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural elucidation process, which is paramount in research and drug development.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Otomaru, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • Unknown. 13C NMR spectroscopy. [Link]

  • Wang, R., et al. (2022). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • University College London. Sample Preparation. [Link]

  • Molecules. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • ResearchGate. (2016). 13C NMR studies of the chlorination of PVC. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • Agrawal, P. K. (2012). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • Semantic Scholar. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • SlideShare. C-13 NMR Spectroscopy. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • Canadian Journal of Chemistry. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. [Link]

  • ResearchGate. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

  • Unknown. 13C-NMR. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • YouTube. (2021). DEPT Carbon NMR Spectroscopy. [Link]

  • University of Notre Dame. Sample Preparation and Positioning. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

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Foundational

Technical Guide: Infrared Spectroscopy of 3-Chloro-6-(methoxymethyl)pyridazine

Executive Summary This guide provides a comprehensive technical framework for the characterization of 3-Chloro-6-(methoxymethyl)pyridazine using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple pyridazine d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the characterization of 3-Chloro-6-(methoxymethyl)pyridazine using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple pyridazine derivatives, this molecule combines a distinctive electron-deficient heteroaromatic ring with an aliphatic ether side chain.

This document moves beyond basic peak listing to explain the vibrational causality—why specific bonds oscillate at specific frequencies in this unique electronic environment. It is designed for researchers requiring rigorous structural validation and impurity profiling in pharmaceutical intermediate synthesis.

Structural Analysis & Vibrational Theory[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct domains that interact electronically:

  • The Pyridazine Core (1,2-Diazine): A planar, electron-deficient aromatic ring containing two adjacent nitrogen atoms. This creates a high dipole moment and distinct "ring breathing" modes.

  • The Methoxymethyl Side Chain (-CH₂-O-CH₃): An aliphatic ether linkage. This is the critical differentiator from common analogs like 3-chloro-6-methoxypyridazine. The methylene spacer (-CH₂-) interrupts the conjugation between the oxygen lone pairs and the ring

    
    -system.
    
  • The Chlorine Substituent: A heavy atom at position 3, acting as a vibrational anchor that shifts ring deformation modes to lower frequencies (fingerprint region).

Theoretical Vibrational Modes[2][3][4]
  • 
    (C-H) Aromatic vs. Aliphatic:  The presence of the methoxymethyl group introduces significant 
    
    
    
    C-H stretching modes (2950–2850 cm⁻¹) which are absent in non-alkylated pyridazine precursors.
  • 
    (C-O-C) Ether:  Because the oxygen is flanked by two aliphatic carbons (one methyl, one methylene), the C-O stretch will appear in the aliphatic ether region (~1100 cm⁻¹), distinct from the Ar-O-C stretch (~1250 cm⁻¹) seen in direct methoxy substitution.
    

Experimental Protocols

Sample Preparation Strategy

The physical state of 3-Chloro-6-(methoxymethyl)pyridazine is typically a low-melting solid or viscous oil depending on purity.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability against chlorinated organics).

  • Protocol:

    • Clean crystal with isopropanol; collect background (32 scans).

    • Apply ~5 mg of sample to the crystal center.

    • Apply pressure using the anvil until the absorbance of the strongest peak (likely C-H or Ring C=N) reaches 0.1–0.5 A.U.

    • Caution: Do not over-tighten if the sample is soft; ensure uniform contact.

Method B: Transmission (KBr Pellet) - For Trace Analysis
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).

  • Protocol:

    • Grind sample with KBr in an agate mortar to eliminate scattering (particle size < 2 µm).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Note: Ensure the KBr is dry; water bands (3400 cm⁻¹) can obscure potential hydrolysis impurities.

Workflow Visualization

IR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition Sample Raw Sample (3-Cl-6-MOM-Pyd) State_Check Physical State Check Sample->State_Check ATR ATR (Diamond) Direct Deposition State_Check->ATR Liquid/Oil KBr KBr Pellet (1:100 Ratio) State_Check->KBr Solid Acquisition Sample Scan (4 cm⁻¹, 32 scans) ATR->Acquisition KBr->Acquisition Background Background Scan (Air/Clean Crystal) Background->Acquisition Subtract Process Baseline Corr. & Atmospheric Supp. Acquisition->Process

Figure 1: Standardized workflow for IR acquisition ensuring spectral fidelity.

Spectral Assignments & Interpretation[1][3][4][5][6][7][8][9][10][11]

This section details the expected vibrational bands.[1][2][3][4][5][6][7] Note that precise wavenumbers may shift ±10 cm⁻¹ depending on sample state (solid vs. solution) and H-bonding.

The Functional Group Region (4000–1500 cm⁻¹)
Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Value
3080 – 3030

(C-H) Aromatic
C-H stretch on the Pyridazine ring.Confirms heteroaromatic core. Weak intensity.
2990 – 2850

(C-H) Aliphatic
Asymmetric & Symmetric stretches of -CH₂- and -CH₃.Critical: Distinguishes this molecule from non-alkylated precursors. Look for the "doublet" shape.
~1585

(C=N)
Pyridazine ring stretching.Characteristic of 1,2-diazines.
1550 – 1480

(C=C)
Aromatic skeletal vibrations.Often appears as a sharp, medium-intensity band.
The Fingerprint Region (1500–600 cm⁻¹)
Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Value
1460 – 1440 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(CH₂) /

(CH₃)
Scissoring/Bending of the methoxymethyl group.Confirms the presence of the side chain.
1130 – 1090

(C-O-C)
Aliphatic Ether Stretch. Primary Identifier. Strong band. Distinct from aromatic ethers (which appear >1200 cm⁻¹).
1050 – 1000 Ring BreathingPyridazine ring deformation.Sensitive to substitution pattern (3,6-disubstitution).
~740 – 700

(C-Cl)
Carbon-Chlorine stretch.Strong, broad band. Position is influenced by the electron-deficient ring.
~650 Ring DeformationOut-of-plane bending.Specific to the pyridazine skeleton.[8][9]

Quality Control: Impurity Profiling

In drug development, detecting "silent" impurities is paramount. IR is particularly sensitive to carbonyl-containing byproducts that may arise during synthesis.

Common Impurity Markers
  • Hydrolysis (Pyridazinone Formation):

    • If the chlorine atom is hydrolyzed, a tautomeric shift occurs, forming a cyclic amide (pyridazinone).

    • Red Flag: Appearance of a strong, broad Carbonyl (

      
      C=O) peak at 1680–1660 cm⁻¹ .
      
    • Red Flag: Broad

      
      (N-H) or 
      
      
      
      (O-H) stretch at 3400–3200 cm⁻¹ .
  • Residual Solvents:

    • Methanol: Broad O-H stretch (~3350 cm⁻¹).

    • Ethyl Acetate: Sharp Ester C=O (~1740 cm⁻¹). Note: Distinguish this from the amide impurity by the sharper peak shape and higher frequency.

Impurity Decision Logic

Impurity_Logic Start Analyze Spectrum Check_OH Peak at 3400-3200 cm⁻¹? Start->Check_OH Check_CO Peak at 1690-1660 cm⁻¹? Check_OH->Check_CO No Result_Hydrolysis FAIL: Hydrolysis Product (Pyridazinone) Check_OH->Result_Hydrolysis Yes (Broad) Check_Ester Peak at ~1740 cm⁻¹? Check_CO->Check_Ester No Check_CO->Result_Hydrolysis Yes (Strong) Result_Clean PASS: Target Molecule Confirmed Check_Ester->Result_Clean No Result_Solvent WARNING: Residual Solvent (EtOAc) Check_Ester->Result_Solvent Yes

Figure 2: Logic gate for rapid pass/fail analysis of synthesis batches.

Advanced Validation: DFT & Isotope Effects

For definitive structural confirmation without a reference standard, Density Functional Theory (DFT) is the gold standard.

  • Method: B3LYP/6-311+G(d,p).

  • Scaling: Calculated frequencies must be scaled (typically by 0.96–0.98) to account for anharmonicity.

  • Isotope Pattern: The Chlorine atom provides a natural isotope handle. The

    
    Cl and 
    
    
    
    Cl isotopes cause a splitting or broadening of the C-Cl band at ~720 cm⁻¹. High-resolution spectral deconvolution can resolve this, confirming the presence of chlorine attached to the ring.

References

  • NIST Mass Spectrometry Data Center. Pyridazine, 3-chloro-6-methoxy- Infrared Spectrum.[9] NIST Chemistry WebBook, SRD 69. [Link] (Authoritative source for the 3-chloro-6-methoxy analog, used as the baseline for ring vibrations).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Breda, S., et al. (2006).[10] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link] (Provides the fundamental vibrational modes for the pyridazine ring skeleton).

  • Doc Brown's Chemistry. Infrared spectroscopy of ethers. [Link] (Validation of the aliphatic C-O-C stretch shift relative to aromatic ethers).

Sources

Exploratory

Reactivity of 3-Chloro-6-(methoxymethyl)pyridazine

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-6-(methoxymethyl)pyridazine, a key heterocyclic building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-6-(methoxymethyl)pyridazine, a key heterocyclic building block in modern medicinal chemistry. The inherent electronic properties of the pyridazine ring, combined with the strategic placement of the chloro and methoxymethyl substituents, endow this molecule with a versatile and predictable reactivity profile. This document delves into the core reaction manifolds, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering mechanistic insights and practical experimental considerations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in the synthesis of complex molecular architectures with potential therapeutic applications.

Introduction: The Pyridazine Core in Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antihypertensive, analgesic, anti-cancer, and antimicrobial properties.[1] The 3-chloro-6-(methoxymethyl)pyridazine motif serves as a versatile intermediate, where the chlorine atom acts as a key functional handle for molecular elaboration. The electron-deficient nature of the diazine ring system significantly activates the C3-chlorine for displacement, making it a prime substrate for a variety of synthetic transformations. Understanding the nuances of its reactivity is paramount for its strategic incorporation into drug candidates.

Molecular Structure and Properties:

  • IUPAC Name: 3-Chloro-6-(methoxymethyl)pyridazine

  • Molecular Formula: C₆H₇ClN₂O

  • Molecular Weight: 158.59 g/mol

  • Key Features:

    • An electron-deficient aromatic pyridazine ring.

    • A labile chlorine atom at the C3 position, primed for substitution.

    • A methoxymethyl group at the C6 position, which can influence solubility and metabolic stability, and provides a potential site for further modification.

Core Reactivity Manifolds

The synthetic utility of 3-chloro-6-(methoxymethyl)pyridazine is dominated by two principal classes of reactions: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. The choice between these pathways is dictated by the desired bond construction (C-N, C-O, C-S vs. C-C) and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this molecule's reactivity. The two adjacent nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[2][3] This activation makes the displacement of the chloride ion highly favorable, even with moderately strong nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: SNAr mechanism on the pyridazine core.

Common Nucleophiles and Applications:

  • N-Nucleophiles (Amines, Hydrazines): This is arguably the most common application, forming aminopyridazines which are prevalent in pharmacologically active molecules.[4] For example, reaction with hydrazine hydrate readily forms 3-hydrazino-6-(methoxymethyl)pyridazine, a precursor for compounds with potential antihypertensive activity.[5][6]

  • O-Nucleophiles (Alkoxides, Hydroxides): Reaction with alkoxides, such as sodium methoxide, efficiently displaces the chloride to form ether linkages, as demonstrated in related pyridazine syntheses.[7]

  • S-Nucleophiles (Thiols): Thiolates react smoothly to generate thioethers, which are important isosteres of ethers in drug design.

Experimental Protocol: Synthesis of 3-Hydrazino-6-(methoxymethyl)pyridazine

  • To a stirred solution of 3-chloro-6-(methoxymethyl)pyridazine (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and then place in an ice bath for 1 hour.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and functional group tolerance. 3-Chloro-6-(methoxymethyl)pyridazine is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (boronic acid or ester) with a halide.[8][9] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[10][11]

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridazine.

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the C-C bond.

Suzuki_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 Ar-Pd(II)(R)L₂ pd_complex1->pd_complex2 pd_complex1->pd_complex2  + R-B(OH)₂/Base transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination ar_r Ar-R pd_complex2->ar_r ar_cl Ar-Cl ar_cl->pd_complex1 r_b R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Data Summary: Typical Suzuki Coupling Conditions

ComponentExample ReagentRole
Aryl Halide 3-Chloro-6-(methoxymethyl)pyridazineElectrophile
Boronic Acid Phenylboronic acidNucleophile source
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst
Base K₂CO₃, Cs₂CO₃Activates boronic acid
Solvent Dioxane/H₂O, Toluene, DMEReaction medium

As an alternative to SNAr, the Buchwald-Hartwig amination offers a powerful and often milder method for C-N bond formation.[12][13] This reaction is particularly valuable for coupling less nucleophilic amines or when SNAr conditions are not viable. The choice of a bulky, electron-rich phosphine ligand is critical for the reaction's success.[14]

Catalytic Cycle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl chloride, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to form the C-N bond.[12]

Buchwald_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd_complex1 Ar-Pd(II)(Cl)L pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)(NHR'R'')L]⁺Cl⁻ pd_complex1->pd_complex2 Amine Coordination amine HNR'R'' pd_amido Ar-Pd(II)(NR'R'')L pd_complex2->pd_amido Deprotonation base Base pd_amido->pd0 Reductive Elimination product Ar-NR'R'' ar_cl Ar-Cl

Caption: The catalytic cycle of Buchwald-Hartwig amination.

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, which are versatile intermediates for further transformations or as final targets.[15][16] The reaction couples a terminal alkyne with an aryl halide using a dual catalyst system of palladium and copper(I).[17][18]

Catalytic Cycle: The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition and reductive elimination occur as in other cross-coupling reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophilic species that participates in the transmetalation step with the palladium complex.[17]

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (Ar-Cl) pd_complex->pd0 Reductive Elimination product Ar-C≡C-R cu_x Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_x->cu_acetylide cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R + Base alkyne->cu_x

Caption: Interconnected cycles of the Sonogashira coupling.

Conclusion and Outlook

3-Chloro-6-(methoxymethyl)pyridazine stands out as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its reactivity is robustly defined by two primary pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The electron-deficient pyridazine core provides the necessary activation for the C-Cl bond, allowing for efficient functionalization with a diverse array of nucleophiles and coupling partners. By mastering these fundamental transformations, researchers can rapidly generate libraries of novel pyridazine derivatives, paving the way for the discovery of new therapeutic agents. The continued development of novel cross-coupling methodologies will undoubtedly further expand the synthetic utility of this important heterocyclic intermediate.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com.
  • 3-Chloro-6-hydrazinopyridazine. Apollo Scientific.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Sonogashira coupling. Wikipedia.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Buchwald–Hartwig amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • 16.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.

Sources

Foundational

Thermal Stability &amp; Process Safety Guide: 3-Chloro-6-(methoxymethyl)pyridazine

The following technical guide details the thermal stability profile, process safety parameters, and handling protocols for 3-Chloro-6-(methoxymethyl)pyridazine . This document is structured for researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, process safety parameters, and handling protocols for 3-Chloro-6-(methoxymethyl)pyridazine . This document is structured for researchers and process chemists scaling up synthesis involving this intermediate.

Executive Summary

3-Chloro-6-(methoxymethyl)pyridazine (CAS: 1289385-57-4) is a functionalized heterocyclic building block characterized by a robust pyridazine core substituted with a reactive chloro-group and a methoxymethyl (MOM-like) ether side chain.

While the pyridazine ring confers high thermal resistance (stable >200°C), the methoxymethyl ether linkage introduces specific oxidative and acidic sensitivities. This guide establishes that the compound is thermally stable under standard processing conditions (up to ~150°C) but presents a Flash Point of 118°C and a Boiling Point of 271°C , requiring strict inerting protocols during high-temperature isolation to prevent vapor-phase ignition or ether peroxidation.

Chemical Profile & Structural Analysis

Identification
ParameterDetail
IUPAC Name 3-Chloro-6-(methoxymethyl)pyridazine
CAS Number 1289385-57-4
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.58 g/mol
Structure Pyridazine ring (1,2-diazine) substituted at C3 (Cl) and C6 (CH₂OCH₃)
Functional Group Stability Analysis

The thermal behavior of this molecule is dictated by the interaction between its three core components:

  • The Pyridazine Core (N=N bond):

    • Stability:[1][2][3] High.[4] Unlike peroxides or azides, the N=N bond in the pyridazine ring is part of an aromatic system, stabilizing it against homolytic cleavage.

    • Risk: Ring opening typically requires temperatures >280°C or strong UV irradiation.

  • The Chloride Substituent (C-Cl):

    • Stability:[1][2][3] High thermal stability.[2][5][6]

    • Reactivity: Susceptible to Nucleophilic Aromatic Substitution (SNAr). If heated with strong nucleophiles (amines, alkoxides) without temperature control, exotherms can occur.

  • The Methoxymethyl Ether (-CH₂-O-CH₃):

    • Stability:[1][2][3] Moderate.[7] This is the "weak link" regarding process safety.

    • Risk: Ethers are prone to auto-oxidation to form peroxides upon prolonged exposure to air, especially under light. Thermal stressing of a peroxidized sample can lead to explosive decomposition.

Thermal Hazard Assessment

Physical Thermal Properties[12][13]
  • Boiling Point: 271°C (at 760 mmHg)[8]

  • Flash Point: 118°C[8]

  • Density: 1.248 g/cm³[8]

Decomposition Thermodynamics

The wide gap between the Flash Point (118°C) and Boiling Point (271°C) suggests a stable liquid range, but it also indicates that distillation at atmospheric pressure is hazardous .

  • Decomposition Onset (Theoretical): Likely >250°C.

  • Hazard Zone: The compound's flash point is relatively low compared to its boiling point. Heating open vessels above 110°C creates a flammable vapor-air mixture.

Decomposition Pathways

At extreme temperatures (>270°C) or in the presence of strong acids, the methoxymethyl group can cleave, releasing formaldehyde and methanol equivalents, followed by ring degradation.

Decomposition cluster_0 Oxidative Hazard (Air Exposure) Start 3-Chloro-6-(methoxymethyl)pyridazine (Stable < 200°C) Heat Thermal Stress (> 270°C) Start->Heat Peroxide Peroxide Formation (-CH(OOH)-O-CH3) Start->Peroxide O2 / Light EtherCleavage Ether Cleavage (-CH2-O- Bond Break) Heat->EtherCleavage Primary Route RingOpen Pyridazine Ring Opening (N2 Elimination) EtherCleavage->RingOpen Secondary Route Products HCHO + HCl + Nitriles RingOpen->Products

Figure 1: Thermal and oxidative decomposition pathways. Note the peroxide risk typical of benzylic-like ethers.

Experimental Protocols for Stability Testing

To validate the safety of this compound for a specific process (e.g., scale-up >100g), you must perform the following thermal screening.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of exothermic decomposition (


).
  • Sample Preparation: Load 2–5 mg of 3-Chloro-6-(methoxymethyl)pyridazine into a gold-plated high-pressure crucible (to prevent evaporation masking decomposition).

  • Standard: Indium (for calibration).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Acceptance Criteria:

    • No exotherms > 50 J/g below

      
      .
      
    • If an exotherm is detected, calculate

      
       (temperature where time to maximum rate is 24 hours) using iso-conversional kinetics.
      
Isothermal Stress Testing (Accelerated Aging)

Objective: Verify stability of the ether linkage over time.

  • Setup: Place 500 mg samples in sealed HPLC vials.

  • Conditions: Hold at 80°C, 100°C, and 120°C for 24 hours.

  • Analysis: Analyze by HPLC-UV (254 nm).

    • Pass Criteria: Purity decrease < 0.5%.

    • Fail Indicator: Appearance of 3-chloro-6-hydroxymethylpyridazine (hydrolysis product) or 3-chloropyridazine.

Process Safety in Scale-Up

Handling the Flash Point (118°C)

Because the flash point is accessible during standard reaction heating (e.g., refluxing in toluene or DMF), strict inerting is required.

  • Nitrogen Pad: Maintain < 5% Oxygen concentration in the headspace.

  • Static Discharge: Ground all equipment. The ether functionality increases the resistivity of non-polar solutions, raising static accumulation risk.

Distillation Hazards

Purification often involves distillation due to the high boiling point (271°C).

  • Do NOT distill at atmospheric pressure. The temperature required (271°C) approaches the theoretical ring-degradation threshold.

  • Protocol: Use high vacuum (< 5 mmHg). This reduces the boiling point to a safer range (likely 120–140°C), keeping the material well below its thermal decomposition onset.

Safety Decision Tree

SafetyTree Start Start Process Assessment TempCheck Is Process T > 100°C? Start->TempCheck Atmosphere Is System Inerted (N2/Ar)? TempCheck->Atmosphere Yes Action1 Proceed with Standard PPE TempCheck->Action1 No Distillation Is Distillation Required? Atmosphere->Distillation Yes Action2 STOP: High Fire Risk (Flash Point 118°C) Atmosphere->Action2 No Vacuum Can Vacuum be Applied (<10 mbar)? Distillation->Vacuum Yes Distillation->Action1 No (Crystallization preferred) Action3 STOP: Thermal Decomposition Risk (T > 250°C) Vacuum->Action3 No Action4 Proceed: Monitor Vacuum Keep T < 150°C Vacuum->Action4 Yes

Figure 2: Process safety decision logic for handling 3-Chloro-6-(methoxymethyl)pyridazine.

References

  • Chemical Identification & Physical Properties

    • Source: ChemWhat Database. "3-Chloro-6-methoxymethyl-pyridazine CAS#: 1289385-57-4".
    • URL:[Link] (Verified Boiling Point: 271°C, Flash Point: 118°C).

  • Pyridazine Ring Stability

    • Source: MDPI Molecules. "Thermal Characterisation of Disubstituted Heterofused Triazinones". (Establishes pyridazine core stability >160°C).
    • URL:[Link][9]

  • General Ether Peroxidation Hazards

    • Source: National Institutes of Health (NIH) - PubChem.
    • URL:[Link]

  • Source: GuideChem. "Synthesis of 3,6-dichloro-4-isopropylpyridazine".

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with 3-Chloro-6-(methoxymethyl)pyridazine protocol

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Chloro-6-(methoxymethyl)pyridazine for Pharmaceutical and Materials Science Research Introduction: The Strategic Importance of Substituted Pyridazines The Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Chloro-6-(methoxymethyl)pyridazine for Pharmaceutical and Materials Science Research

Introduction: The Strategic Importance of Substituted Pyridazines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[3][4]

This guide focuses on a specific, high-value application: the coupling of 3-Chloro-6-(methoxymethyl)pyridazine. The pyridazine scaffold is a key pharmacophore found in numerous biologically active molecules, and its derivatives are actively explored for various therapeutic targets.[5][6] The chloro-substituent at the 3-position serves as a versatile synthetic handle, while the methoxymethyl group at the 6-position can modulate physicochemical properties such as solubility and metabolic stability. However, as an electron-deficient heteroaryl chloride, this substrate presents unique challenges compared to more reactive aryl bromides or iodides, necessitating carefully optimized reaction conditions for successful coupling.[4][7]

This document serves as a comprehensive protocol and application note for researchers, providing not only a step-by-step procedure but also the underlying scientific rationale for each component and manipulation, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[8] Understanding this cycle is paramount for troubleshooting and adapting the protocol to new substrates. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 3-Chloro-6-(methoxymethyl)pyridazine. This step oxidizes the palladium center from Pd(0) to Pd(II).[2][7] This is often the rate-determining step, particularly for less reactive aryl chlorides.[7]

  • Transmetalation : In this crucial step, the organic group from the boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the organoboron species by a base.[9][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[9]

  • Reductive Elimination : The final step involves the two organic partners coupling together and eliminating from the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle

Optimized Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of 3-Chloro-6-(methoxymethyl)pyridazine with a representative arylboronic acid.

Table 1: Reagent and Condition Summary
ComponentRoleExample ReagentStoichiometry (eq.)Mol %
Aryl HalideElectrophile3-Chloro-6-(methoxymethyl)pyridazine1.0-
Boronic AcidNucleophile4-Methoxyphenylboronic acid1.2 - 1.5-
CatalystPrecatalystPd₂(dba)₃-1-2
LigandCatalyst Stabilizer/ActivatorSPhos-2-4
BaseBoron ActivatorK₃PO₄2.0 - 3.0-
SolventReaction Medium1,4-Dioxane / Water--
TemperatureReaction Rate90-100 °C--

Scientist's Note: The use of a slight excess of the boronic acid (1.2-1.5 eq.) helps to drive the reaction to completion and compensates for potential homocoupling or degradation.[11] For challenging chloro-pyridazines, a highly active catalyst system is required. The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling less reactive aryl chlorides.[12] K₃PO₄ is a moderately strong base effective in many Suzuki couplings, promoting the crucial transmetalation step.[13]

Detailed Step-by-Step Experimental Protocol

// Nodes Setup [label="1. Reagent Preparation\n& Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Inert Atmosphere\n(Degassing)", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="3. Reaction Heating\n& Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="4. Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="5. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="6. Product Analysis\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Inert; Inert -> Heating; Heating -> Workup [label="TLC indicates\ncompletion"]; Workup -> Purify; Purify -> Analyze; } } Caption: A visual workflow for the Suzuki-Miyaura coupling experiment.

Materials & Equipment:

  • 3-Chloro-6-(methoxymethyl)pyridazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vessel containing a magnetic stir bar, add 3-Chloro-6-(methoxymethyl)pyridazine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

    • In a separate vial, weigh out the Pd₂(dba)₃ (0.015 eq., 1.5 mol %) and SPhos (0.03 eq., 3 mol %). Add a small amount of the 1,4-dioxane to this vial to create a slurry.

    • Scientist's Note: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction. Preparing the catalyst/ligand as a slurry ensures efficient transfer and dissolution.

  • Creating an Inert Atmosphere:

    • Seal the reaction vessel with a septum.

    • Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Thoroughly degassing the system is critical for achieving high yields and catalyst turnover.[2]

  • Addition of Solvents and Catalyst:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (approx. 0.1 M concentration).

    • Using a syringe, transfer the catalyst/ligand slurry into the reaction mixture. Rinse the vial with a small amount of dioxane to ensure complete transfer.

    • Scientist's Note: The addition of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[3] The optimal solvent ratio may need to be determined empirically for different substrates.

  • Heating and Monitoring:

    • Immerse the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. The reaction is complete when the limiting reagent (3-Chloro-6-(methoxymethyl)pyridazine) is consumed.

    • Scientist's Note: Vigorous stirring is important to ensure proper mixing of the heterogeneous mixture (solid base, organic and aqueous phases). Reaction times are substrate-dependent and should be monitored.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Scientist's Note: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.[6]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[6]

    • Scientist's Note: The polarity of the eluent will depend on the specific product. It is advisable to first determine the optimal solvent system using TLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor choice of ligand/base.Ensure rigorous degassing. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃, Na₂CO₃).[13] Increase reaction temperature if substrate is stable.
Significant Homocoupling Boronic acid is too reactive or is degrading; Pd(II) precatalyst reduction issues.Use a milder base. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[14] Use a direct Pd(0) source if possible.[15]
Dehalogenation of Starting Material Presence of protic impurities; Side reaction promoted by base/catalyst system.Ensure anhydrous solvents. Use a less strong or less nucleophilic base. Screen different catalyst/ligand combinations.

Conclusion

The Suzuki-Miyaura coupling of 3-Chloro-6-(methoxymethyl)pyridazine is a powerful method for accessing a diverse range of substituted pyridazines for drug discovery and materials science. Success with this challenging substrate class relies on a rational choice of catalyst, ligand, and base to overcome the lower reactivity of the C-Cl bond. By understanding the underlying mechanism and following a robust, well-validated protocol, researchers can confidently and efficiently synthesize these valuable molecular building blocks.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • NROChemistry via YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Al-Masum, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5483. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available from: [Link]

  • Niemeyer, Z. L., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 51(39), 9772-9776. Available from: [Link]

  • Singh, N. M., et al. (2007). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 72(12), 4554-4557. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • J-Stage. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available from: [Link]

  • ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]

  • Mitchell, M. B., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 544-550. Available from: [Link]

  • ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 45-48. Available from: [Link]

  • Teske, J. A., & Deiters, A. (2012). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Molecules, 17(5), 5851-5861. Available from: [Link]

  • PrepChem.com. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]

  • Corpet, M., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(3), 603-610. Available from: [Link]

  • ResearchGate. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 3-Chloro-6-(methoxymethyl)pyridazine via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry. Abstract: This document provides a comprehensive technical guide to the nucleophilic a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 3-chloro-6-(methoxymethyl)pyridazine. This versatile building block is of significant interest in drug discovery due to the prevalence of the pyridazine scaffold in pharmacologically active molecules.[1][2][3] We will explore the underlying principles of SNAr on this electron-deficient heterocycle, followed by detailed, field-proven protocols for its reaction with various classes of nucleophiles, including amines, alcohols, and thiols. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure reliable and reproducible outcomes in a research setting.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring is a privileged structural motif in medicinal chemistry, valued for its unique physicochemical properties which can enhance molecular recognition and improve pharmacokinetic profiles.[2] As a bioisosteric replacement for a phenyl ring, it can introduce polarity, improve solubility, and provide key hydrogen bond accepting vectors through its adjacent nitrogen atoms, all while maintaining a rigid conformation for ligand-receptor binding.[2] Consequently, pyridazine derivatives have found applications as kinase inhibitors, CNS-active agents, and anti-inflammatory compounds.[1][4][5]

A primary method for the elaboration of pyridazine cores is the Nucleophilic Aromatic Substitution (SNAr) reaction.[6] Electron-deficient heteroaromatic systems, such as pyridazines, are highly activated towards this transformation, allowing for the displacement of a halide with a wide range of nucleophiles under relatively mild, metal-free conditions.[7] 3-Chloro-6-(methoxymethyl)pyridazine, in particular, serves as an excellent starting material, offering a reactive site for substitution (the C-Cl bond at the 3-position) and a stable, synthetically useful methoxymethyl group at the 6-position. This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this building block in the synthesis of diverse chemical libraries.

The SNAr Mechanism on the Pyridazine Ring

The SNAr reaction on 3-chloro-6-(methoxymethyl)pyridazine proceeds via a well-established two-step addition-elimination mechanism. The electron-deficient nature of the pyridazine ring, caused by the inductive effect of the two nitrogen atoms, significantly lowers the energy barrier for nucleophilic attack at the carbon atom bearing the chlorine.

Pillars of Reactivity:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C3 carbon, which is ortho to a ring nitrogen. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides crucial stabilization for this intermediate.[10] This stabilization is the key reason why electron-deficient heterocycles are so reactive in SNAr reactions.

  • Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: General mechanism of SNAr on 3-chloro-6-(methoxymethyl)pyridazine.

Application Protocols: Synthesis of Substituted Pyridazines

The following sections provide detailed, step-by-step protocols for the reaction of 3-chloro-6-(methoxymethyl)pyridazine with common classes of nucleophiles.

Protocol I: Amination with N-Nucleophiles

The introduction of nitrogen-based substituents is one of the most common applications of this reaction, providing access to a wide range of bioactive amines.

Causality and Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred. They effectively solvate the reactants and any ionic intermediates without interfering with the nucleophile (unlike protic solvents). For higher boiling points and to drive reactions to completion, DMAc or tert-amyl alcohol can be employed.[8][11]

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is typically used. Its primary role is to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Tertiary amines like DIPEA (N,N-Diisopropylethylamine) can also be used as non-nucleophilic organic bases.

  • Temperature: Reactions are often heated (80-140 °C) to overcome the activation energy of the reaction. Microwave irradiation can be a highly effective method for accelerating these reactions, often reducing reaction times from hours to minutes.[12]

Amination_Workflow start Reagent Preparation reagents To an oven-dried vial, add: - 3-Chloro-6-(methoxymethyl)pyridazine (1.0 eq) - Amine Nucleophile (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., DMSO) start->reagents reaction Reaction Execution - Seal the vial and stir. - Heat to specified temperature (e.g., 120 °C). - Monitor by TLC or LC-MS until SM is consumed. reagents->reaction workup Aqueous Work-up - Cool to room temperature. - Dilute with water. - Extract with an organic solvent (e.g., EtOAc). reaction->workup purify Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify crude material via flash column chromatography. workup->purify analysis Product Characterization purify->analysis

Caption: Standard experimental workflow for SNAr amination reactions.

Detailed Step-by-Step Protocol: Synthesis of 3-(Morpholin-4-yl)-6-(methoxymethyl)pyridazine

  • Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add 3-chloro-6-(methoxymethyl)pyridazine (500 mg, 1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 10 mL).

  • Reaction: Seal the vial and place it in a pre-heated oil bath at 120 °C. Stir the reaction mixture for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (EtOAc, 50 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 20% to 80% EtOAc in hexanes) to afford the pure product.

Table 1: Representative Amination Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineCs₂CO₃DMSO1301285-95
BenzylamineK₂CO₃DMF100890-98
PiperidineDIPEANMP120688-96
4-MethylpiperazineK₂CO₃DMSO1206>90
Protocol II: Etherification & Phenolation with O-Nucleophiles

The formation of ether linkages proceeds readily, though it often requires stronger basic conditions to generate the requisite nucleophilic alkoxide or phenoxide.

Causality and Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol or phenol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base by moisture.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are ideal. THF is often used with NaH, while DMF can help solvate less soluble alkoxides.

  • Procedure: A two-step, one-pot procedure is standard. First, the alcohol is treated with the base at a low temperature (e.g., 0 °C) to form the alkoxide. Then, the electrophile, 3-chloro-6-(methoxymethyl)pyridazine, is added, and the reaction is allowed to warm to room temperature or heated to proceed.

Detailed Step-by-Step Protocol: Synthesis of 3-(Phenoxy)-6-(methoxymethyl)pyridazine

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL) and phenol (1.1 eq). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Electrophile: Add a solution of 3-chloro-6-(methoxymethyl)pyridazine (1.0 eq) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Purification: Extract the mixture with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Representative Etherification Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Sodium MethoxideNaOMeMeOHReflux4>95
4-FluorophenolNaHTHFRT to 601280-90
Ethylene GlycolNaH (2.2 eq)DMF80875-85 (mono-adduct)
Protocol III: Thioetherification with S-Nucleophiles

Thiols are excellent nucleophiles and react readily with 3-chloro-6-(methoxymethyl)pyridazine to form thioethers, which are valuable intermediates and pharmacophores.

Causality and Experimental Choices:

  • Nucleophilicity: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction often proceeds under milder conditions.

  • Base: A moderate base like K₂CO₃ or an organic base like triethylamine (TEA) is usually sufficient to deprotonate the thiol and generate the highly nucleophilic thiolate anion.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile (MeCN) are suitable.

Detailed Step-by-Step Protocol: Synthesis of 3-(Phenylthio)-6-(methoxymethyl)pyridazine

  • Setup: In a round-bottom flask, dissolve 3-chloro-6-(methoxymethyl)pyridazine (1.0 eq) and thiophenol (1.1 eq) in DMF (0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.

  • Reaction: Stir the reaction at 60 °C for 3-6 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, cool to room temperature, dilute with water, and extract with EtOAc.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Troubleshooting and Experimental Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature; Inactive nucleophile; Poor choice of base/solvent.Increase temperature; Use microwave heating. For O-nucleophiles, ensure complete deprotonation with a strong base (NaH). Switch to a more polar solvent like DMSO.
Side Product Formation Decomposition of starting material or product at high temperatures. Reaction with solvent.Lower the reaction temperature and increase the reaction time. Ensure the solvent (e.g., DMF) is high purity and anhydrous.
Difficult Purification Product and starting material have similar polarity. Product is highly polar.Optimize chromatography gradient (shallow gradient). Consider reverse-phase chromatography for very polar compounds.
Inconsistent Yields Presence of water, especially in reactions with strong bases (NaH).Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere.

Safety Information

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Chloro-6-(methoxymethyl)pyridazine: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only under an inert atmosphere. Potassium tert-butoxide is corrosive.

  • Solvents: DMSO can facilitate the absorption of chemicals through the skin. DMF and NMP are reproductive toxins. Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-Chloro-6-(methoxymethyl)pyridazine is a robust and versatile chemical scaffold for the synthesis of diverse libraries of substituted pyridazines. The nucleophilic aromatic substitution reactions detailed in these application notes are reliable, scalable, and tolerant of a wide range of functional groups. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently generate novel chemical entities for evaluation in drug discovery and development programs.

References

  • Nucleophilic Aromatic Substitutions. (2019). YouTube. [Link]

  • Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, ACS Publications. [Link]

  • Szyszko, B., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Process for preparing 4-amino-pyridazines. (2016).
  • Kotha, S., et al. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ResearchGate. [Link]

  • Stache, E. E., et al. (2020). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Pyridazine and its derivatives. (2016). Slideshare. [Link]

  • Kenny, P. W., et al. (2019). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6. (n.d.). datapdf.com. [Link]

  • Chen, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Colacot, T. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH. [Link]

  • Abarca, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Dalvie, D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • El-Sayed, N. N. E. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Leite, L. F. F., et al. (2006). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Wever, W. J., et al. (2013). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

  • Steier, L., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

  • Arora, M., & Rudresh, H.M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Fisyuk, A. S., et al. (2017). Amination of chloro-substituted heteroarenes with adamantane-containing amines. ResearchGate. [Link]

  • 6-Methoxypyridazin-3-amine. (n.d.). PubChem. [Link]

  • 2-(6-chloro-pyridazin-3-yloxy)-ethanol. (n.d.). PubChem. [Link]

Sources

Method

Reaction conditions for C-N bond formation with 3-Chloro-6-(methoxymethyl)pyridazine

Application Note: AN-2026-CP Optimized Strategies for C-N Bond Formation with 3-Chloro-6-(methoxymethyl)pyridazine Executive Summary & Substrate Analysis Target Molecule: 3-Chloro-6-(methoxymethyl)pyridazine (CAS: 179553...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CP Optimized Strategies for C-N Bond Formation with 3-Chloro-6-(methoxymethyl)pyridazine

Executive Summary & Substrate Analysis

Target Molecule: 3-Chloro-6-(methoxymethyl)pyridazine (CAS: 179553-68-1) Primary Application: Synthesis of kinase inhibitors, heterobifunctional degraders (PROTACs), and agrochemical intermediates.

As Senior Application Scientists, we must first deconstruct the electronic environment of the substrate to select the correct synthetic lever. The pyridazine ring is a


-deficient 1,2-diazine. The nitrogen atoms at positions 1 and 2 create a significant dipole, rendering the carbons at positions 3 and 6 highly electrophilic.

The "Push-Pull" Dynamic:

  • The "Pull" (Activation): The imine-like character of the N=N bond activates the C3-Chlorine bond for Nucleophilic Aromatic Substitution (

    
    ) and facilitates oxidative addition in Palladium-catalyzed cycles.
    
  • The "Push" (Deactivation): The methoxymethyl (MOM) group at C6 is an ether. Through resonance (+M effect), it donates electron density into the ring, slightly diminishing the electrophilicity at C3 compared to a 6-acyl or 6-cyano analog.

Implication: While


 is feasible for strong nucleophiles (aliphatic amines), weak nucleophiles (anilines, carbamates) will require Transition Metal Catalysis (Buchwald-Hartwig) to overcome the electronic deactivation imposed by the MOM group.

Decision Matrix: Selecting the Protocol

Do not default to a single method. Use this logic gate to determine the optimal pathway based on your specific amine partner.

decision_tree Start Amine Nucleophile Type Aliphatic Aliphatic / Cyclic Amine (e.g., Morpholine, Piperazine) Start->Aliphatic Aromatic Aromatic Amine / Amide (e.g., Aniline, Indole) Start->Aromatic Steric Sterically Hindered (e.g., t-Butylamine) Start->Steric MethodA Method A: Thermal S_NAr (Base-Mediated) Aliphatic->MethodA High Nucleophilicity MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Aromatic->MethodB Low Nucleophilicity Steric->MethodB High Barrier

Figure 1: Strategic selection guide for C-N coupling based on amine nucleophilicity and sterics.

Method A: Thermal Nucleophilic Aromatic Substitution ( )

Best For: Primary/Secondary Aliphatic Amines, Hydrazines.

Mechanistic Insight

This reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like transition state. The MOM group is stable under these basic conditions but can hydrolyze if the reaction medium becomes acidic during workup.

Protocol

Reagents:

  • Substrate: 3-Chloro-6-(methoxymethyl)pyridazine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: n-Butanol (for reflux) or NMP (for microwave)

Step-by-Step Procedure:

  • Charge: In a reaction vial, dissolve 1.0 equiv of chloropyridazine in n-Butanol (concentration 0.2 M).

  • Add: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine.

    • Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.5 equiv.

  • Heat:

    • Standard: Reflux at 110°C for 4–12 hours.

    • Microwave (Preferred): Heat to 140°C for 30–60 minutes in a sealed vessel.

  • Monitor: Check TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should disappear; product often fluoresces blue/purple under UV254.

  • Workup (Critical for MOM Stability):

    • Cool to RT.

    • Dilute with EtOAc and wash with saturated

      
        (Do NOT use dilute HCl, as the MOM acetal is acid-labile).
      
    • Dry over

      
       and concentrate.
      

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Anilines, Heteroarylamines, Amides.[1]

Mechanistic Insight

The electron-rich nature of the MOM group makes oxidative addition of Pd(0) slightly slower than in electron-deficient analogs. Therefore, we utilize biaryl phosphine ligands (Buchwald Ligands) to create an electron-rich Pd center that facilitates this step while preventing


-hydride elimination.
Recommended Catalyst Systems
ComponentStandard ConditionsChallenging Substrates (Steric/Electronic)
Pd Source

(2-5 mol%)

or G3-Palladacycles
Ligand Xantphos (Wide bite angle)BrettPhos or RuPhos
Base

(Weak base, mild)
NaOtBu (Strong base, fast)
Solvent 1,4-DioxaneToluene or t-Amyl Alcohol
Protocol

Step-by-Step Procedure:

  • Inert Handling: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen x3.

  • Solvent Prep: Sparge 1,4-Dioxane with Argon for 15 minutes to remove dissolved

    
     (Oxygen poisons the Pd catalyst).
    
  • Charge Solids: Add 3-Chloro-6-(methoxymethyl)pyridazine (1.0 equiv), Amine (1.1 equiv),

    
     (2.0 equiv), and Xantphos (5 mol%).
    
  • Charge Catalyst: Add

    
     (2.5 mol%) last.
    
  • Reaction:

    • Seal and heat to 100°C for 12–18 hours.

    • Color Change: Reaction typically turns from dark red/purple to black/brown.

  • Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove palladium black. Rinse with EtOAc.

  • Purification: Silica gel chromatography.

Experimental Workflow & Troubleshooting

workflow Setup 1. Inert Atmosphere Setup (Argon Purge) Mix 2. Reagent Addition (Substrate + Amine + Base) Setup->Mix Catalyst 3. Catalyst Addition (Method B only) Mix->Catalyst If Pd Heat 4. Reaction (100-140°C) Mix->Heat If SnAr Catalyst->Heat Check 5. IPC (TLC/LCMS) Conversion > 95%? Heat->Check Check->Heat No (Add more catalyst/time) Workup 6. Workup (Avoid Acid!) Check->Workup Yes

Figure 2: Unified experimental workflow emphasizing the divergence between thermal and catalytic methods.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Substrate deactivation by MOM group.Switch to Method B or use Microwave heating (160°C).
Protodehalogenation (Cl replaced by H)

-hydride elimination in Pd cycle.
Switch ligand to BrettPhos ; lower temperature to 80°C.
MOM Cleavage Acidic workup or high temp hydrolysis.Ensure pH > 7 during extraction. Use

instead of

if base is too strong.
Pd Black Precipitation Catalyst decomposition.Re-sparge solvents; ensure Argon line is strictly oxygen-free.

References

  • Pyridazine Reactivity Overview

    • Science of Synthesis: Pyridazines.[2][3] Thieme Chemistry. (General reactivity of 3-halopyridazines).

  • Buchwald-Hartwig Conditions for Heterocycles

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society.
  • Ligand Selection (Xantphos/BrettPhos)

    • Surry, D. S., & Buchwald, S. L. (2008).
  • MOM Group Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Data on Methoxymethyl ether stability toward base/acid).

Sources

Application

Application Note: Strategic Functionalization of 3-Chloro-6-(methoxymethyl)pyridazine

Executive Summary In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold," offering unique physiochemical properties compared to its pyridine and pyrazine isomers. It provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold," offering unique physiochemical properties compared to its pyridine and pyrazine isomers. It provides two adjacent nitrogen atoms capable of specific hydrogen-bonding interactions and significantly lowers lipophilicity (LogP), improving water solubility—a critical parameter in drug developability.

This guide details the strategic utilization of 3-Chloro-6-(methoxymethyl)pyridazine as a versatile building block. This molecule is bifunctional:

  • 3-Chloro position: An electrophilic handle primed for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • 6-Methoxymethyl position: A stable ether linkage that enhances solubility during early synthesis but serves as a "masked" alcohol, deprotectable for late-stage functionalization.

We present validated protocols for synthesizing bioactive prototypes, focusing on kinase inhibitor scaffolds and GPCR ligands.

Chemical Profile & Reactivity Analysis

The 3-chloro-6-(methoxymethyl)pyridazine scaffold is electron-deficient. The electronegativity of the adjacent nitrogens pulls electron density from the ring carbons, making the C3-chlorine highly susceptible to nucleophilic attack.

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 3-Chloro-6-(methoxymethyl) pyridazine SNAr S_NAr Amination (C-N Bond Formation) Start->SNAr Primary/Secondary Amines Base, Heat Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Aryl Boronic Acids Pd(0), Base Demethyl Ether Cleavage (BBr3) (Alcohol Deprotection) Start->Demethyl Lewis Acid (BBr3) DCM, -78°C Prod_SNAr 3-Amino-pyridazine deriv. (Kinase Hinge Binders) SNAr->Prod_SNAr Prod_Suzuki 3-Aryl-pyridazine deriv. (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_OH 6-Hydroxymethyl deriv. (Linker Attachment Point) Demethyl->Prod_OH

Figure 1: Divergent synthetic pathways. The C3-Cl allows for immediate diversification, while the C6-methoxymethyl group provides stability or a handle for further modification.

Application Protocols

Protocol A: Functionalization (Synthesis of Kinase Hinge Binders)

Context: Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize a heterocycle to form hydrogen bonds with the ATP-binding hinge region. The 3-aminopyridazine motif is a classic bioisostere for this interaction.

Reaction Overview:



Materials:

  • Substrate: 3-Chloro-6-(methoxymethyl)pyridazine (1.0 eq)

  • Nucleophile: Aniline derivative or aliphatic amine (1.2 eq)

  • Solvent: n-Butanol (preferred for high boiling point) or DMSO.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

Step-by-Step Procedure:

  • Charge: In a pressure-rated reaction vial, dissolve 1.0 mmol of 3-Chloro-6-(methoxymethyl)pyridazine in 3 mL of n-Butanol.

  • Add: Add 1.2 mmol of the amine and 2.0 mmol of DIPEA.

  • Heat: Seal the vial and heat to 110°C for 12–16 hours.

    • Note: The electron-deficient nature of pyridazine facilitates this displacement, but the methoxymethyl group is electron-donating (via induction), which slightly deactivates the ring compared to a simple chloropyridazine. High heat is required.

  • Monitor: Check via LC-MS. The product peak should show a mass shift corresponding to

    
    .
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Data Summary:

ParameterConditionRationale
Temperature 110–130°COvercomes activation energy barrier for deactivated ring.
Solvent n-ButanolProtic solvents can assist

transition states; high b.p. prevents pressure buildup.
Yield Target 65–85%Dependent on nucleophilicity of the amine.
Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Scaffold Construction)

Context: Used to attach hydrophobic aryl groups that occupy the hydrophobic pocket of a target protein (e.g., GABA-A receptor modulators).

Reaction Overview:



Materials:

  • Substrate: 3-Chloro-6-(methoxymethyl)pyridazine (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow Diagram:

SuzukiWorkflow Step1 Step 1: Degassing Purge Dioxane/H2O with N2 for 15 min (Critical for Pd cycle) Step2 Step 2: Reagent Addition Add Scaffold, Boronic Acid, Base, Catalyst Step1->Step2 Step3 Step 3: Reaction Heat at 90°C for 4-6 hours (Inert Atmosphere) Step2->Step3 Step4 Step 4: Quench & Extract Dilute with EtOAc, wash with Brine Step3->Step4 Step5 Step 5: Scavenging Optional: Add Si-Thiol to remove Pd Step4->Step5

Figure 2: Optimized Suzuki-Miyaura workflow for chloropyridazines. Degassing is critical to prevent homocoupling of the boronic acid.

Scientific Insight: Chloropyridazines are excellent electrophiles for Pd-catalyzed coupling. The oxidative addition of Pd(0) into the C-Cl bond is facile due to the electron-poor ring.


 is recommended over 

for its stability and efficiency with heteroaryl chlorides.

Advanced Functionalization: Methoxymethyl (MOM) Cleavage

For drug candidates requiring a polar "tail" or a conjugation site (e.g., PROTACs), the methoxymethyl ether can be cleaved to reveal a primary alcohol.

Protocol:

  • Dissolve the functionalized pyridazine derivative in anhydrous DCM at -78°C.

  • Add Boron Tribromide (

    
    , 1M in DCM) dropwise (3.0 eq).
    
  • Allow to warm to 0°C over 2 hours.

  • Quench carefully with MeOH (exothermic!).

  • The resulting (6-substituted-pyridazin-3-yl)methanol can be oxidized to a carboxylic acid or mesylated for further substitution.

Troubleshooting & Stability (Self-Validating Systems)

To ensure experimental success, apply these checks:

IssueIndicatorRoot CauseSolution
Low Conversion (

)
SM remains in LCMSAmine is too weak/sterically hindered.Switch solvent to NMP and increase temp to 140°C (microwave).
Homocoupling (Suzuki) Biaryl dimer of boronic acidOxygen in solvent.Degas solvents rigorously (sparge with Argon for 20 mins).
Hydrolysis Formation of PyridazinoneTraces of water in high-temp basic conditions.Use anhydrous solvents and molecular sieves.

References

  • Pyridazine Scaffolds in Drug Discovery

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Pyridazines as bioisosteres).
    • Source:

  • S_NAr Reactivity of Chloropyridazines

    • Lunn, G. (2023). Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines and Pyridazines.
    • Source:

  • Suzuki Coupling on Heteroaryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
    • Source: [Angewandte Chemie Int.[1] Ed.]([Link])

  • Bioactive Pyridazine Examples (Minaprine/Gabazine)

    • PubChem Compound Summary: Gabazine.
    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated heterocycles.

Sources

Method

The Versatile Building Block: Application Notes for 3-Chloro-6-(methoxymethyl)pyridazine in Pharmaceutical Research

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the overall polarity and metabolic stability of a molecule, make it a valuable component in the design of novel therapeutic agents.[1][2] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the various substituted pyridazines, 3-chloro-6-(methoxymethyl)pyridazine emerges as a particularly useful building block, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation, crucial for the synthesis of diverse compound libraries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-chloro-6-(methoxymethyl)pyridazine in pharmaceutical synthesis.

Physicochemical Properties and Handling

PropertyInferred Value/InformationSource/Rationale
Molecular Formula C₆H₇ClN₂OBased on structure
Molecular Weight 158.59 g/mol Based on structure
Appearance Likely a white to off-white solidAnalogy to 3-chloro-6-methylpyridazine
Melting Point Expected to be in a similar range to related compounds (e.g., 3-chloro-6-methylpyridazine: 58-62 °C)Analogy to 3-chloro-6-methylpyridazine
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.General solubility of similar organic compounds
Safety and Handling Precautions:

No specific safety data sheet (SDS) for 3-chloro-6-(methoxymethyl)pyridazine was found. However, based on the hazard profiles of analogous compounds like 3-chloro-6-hydrazinopyridazine and 3-chloropyridine, the following precautions are strongly recommended.[3][4]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[3][4]

    • Avoid inhalation of dust or vapors.[3]

    • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[5]

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of 3-Chloro-6-(methoxymethyl)pyridazine

Synthesis_of_3-chloro-6-(methoxymethyl)pyridazine start 3,6-Dichloropyridazine intermediate 3-Chloro-6-methoxypyridazine start->intermediate Nucleophilic Substitution reagent1 Sodium methoxide in Methanol reagent1->intermediate product 3-Chloro-6-(methoxymethyl)pyridazine intermediate->product Alkylation (Conceptual) reagent2 Chloromethyl methyl ether (DANGER: Carcinogen) or alternative reagent2->product

Caption: Proposed synthetic route to 3-chloro-6-(methoxymethyl)pyridazine.

Note on an Alternative, Safer Synthesis: Given the high carcinogenicity of chloromethyl methyl ether, a safer two-step alternative from 3-chloro-6-methylpyridazine is proposed. First, radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator would yield 3-chloro-6-(bromomethyl)pyridazine. Subsequent nucleophilic substitution with sodium methoxide would then afford the desired product.

Key Applications in Pharmaceutical Synthesis: Protocols and Mechanistic Insights

The chloro-substituent at the 3-position of the pyridazine ring is activated towards both cross-coupling reactions and nucleophilic aromatic substitutions, making it a versatile handle for introducing molecular diversity.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the coupling of the pyridazine core with a wide array of aryl and heteroaryl boronic acids or esters.[6] This reaction is fundamental in constructing biaryl structures commonly found in pharmacologically active molecules.

Suzuki-Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation A Reactants - 3-Chloro-6-(methoxymethyl)pyridazine - Aryl/Heteroaryl Boronic Acid - Base (e.g., K2CO3, Cs2CO3) D Reaction Setup - Inert atmosphere (N2 or Ar) - Heat (e.g., 80-120 °C) A->D B Catalyst System - Palladium Pre-catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) - Ligand (if needed) B->D C Solvent - Dioxane/Water - Toluene/Water - DMF C->D E Work-up - Aqueous extraction - Drying of organic phase D->E F Purification - Column chromatography - Recrystallization E->F G Product - 3-(Aryl/Heteroaryl)-6-(methoxymethyl)pyridazine F->G SNAr_Mechanism 3-Chloro-6-(methoxymethyl)pyridazine 3-Chloro-6-(methoxymethyl)pyridazine Meisenheimer Complex Meisenheimer Complex 3-Chloro-6-(methoxymethyl)pyridazine->Meisenheimer Complex + Nu- 3-Substituted-6-(methoxymethyl)pyridazine 3-Substituted-6-(methoxymethyl)pyridazine Meisenheimer Complex->3-Substituted-6-(methoxymethyl)pyridazine - Cl-

Sources

Application

Application Note: Strategic Ligand Selection for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-6-(methoxymethyl)pyridazine

Introduction 3-Chloro-6-(methoxymethyl)pyridazine is a key heterocyclic building block in medicinal chemistry and materials science. Its disubstituted pyridazine core offers a versatile scaffold for creating complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-6-(methoxymethyl)pyridazine is a key heterocyclic building block in medicinal chemistry and materials science. Its disubstituted pyridazine core offers a versatile scaffold for creating complex molecular architectures. However, the palladium-catalyzed cross-coupling of this substrate presents a significant challenge. The C(3)-Cl bond is notoriously unreactive due to the electron-deficient nature of the pyridazine ring, which hinders the crucial oxidative addition step in the catalytic cycle.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome this hurdle, enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the rationale behind ligand choice, present detailed, field-proven protocols, and offer troubleshooting advice.

The Challenge: Activating the C(3)-Cl Bond

The pyridazine ring is a π-deficient heteroaromatic system, meaning the electron density of the ring is significantly lowered by the presence of two adjacent nitrogen atoms. This electronic property deactivates the C-Cl bond towards oxidative addition to a Pd(0) center, which is the turnover-limiting step for many cross-coupling reactions involving aryl chlorides.[3] Consequently, standard palladium catalysts like Pd(PPh₃)₄ often fail or provide negligible yields.[4]

Success hinges on employing a catalyst system where the ligand environment around the palladium center is precisely tailored to enhance its catalytic activity. The ideal ligand must be a strong electron donor to increase the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-Cl bond. Additionally, steric bulk is often required to promote the final reductive elimination step and stabilize the active monoligated Pd(0) species.[2][5][6]

Strategic Ligand Selection: Rationale and Recommendations

Two major classes of ligands have revolutionized the coupling of unactivated (hetero)aryl chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[2]

Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands)

Ligands developed by the Buchwald group are among the most effective for activating C-Cl bonds.[7] These dialkylbiaryl phosphines are characterized by both steric hindrance and strong electron-donating ability.[5]

  • Mechanism of Action: Their steric bulk promotes the formation of a highly reactive, coordinatively unsaturated 14-electron monoligated Pd(0) species, L-Pd(0), which is crucial for oxidative addition.[8] The electron-rich nature of the phosphine increases the HOMO energy of the palladium center, facilitating the cleavage of the C-Cl bond.[5]

  • Top Candidates for 3-Chloro-6-(methoxymethyl)pyridazine:

    • SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a first choice for heteroaryl chlorides due to its robustness and high activity.

    • XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Provides exceptional activity for a wide range of substrates, including electron-deficient heterocycles.[6]

    • RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand, often successful when others fail.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are powerful ancillary ligands that often surpass phosphines in performance for challenging couplings.[9] They are exceptionally strong σ-donors, forming very stable and highly active palladium complexes.[10][11]

  • Mechanism of Action: The strong σ-donation from the NHC carbene carbon to the palladium center significantly increases its reactivity towards oxidative addition.[10] The strong Pd-NHC bond also prevents ligand dissociation, leading to a more stable and long-lived catalyst. The steric bulk around the nitrogen atoms of the NHC facilitates the final reductive elimination step.[11]

  • Top Candidates for 3-Chloro-6-(methoxymethyl)pyridazine:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used, sterically demanding NHC that provides high catalyst activity and stability.

    • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another common and effective NHC ligand.

    • PEPPSI™-IPr: A commercially available, air- and moisture-stable precatalyst that generates the active (IPr)Pd(0) species in situ, simplifying reaction setup.[2]

Workflow for Ligand Screening

A logical approach to finding the optimal conditions is crucial. The following workflow is recommended for screening ligands for a new cross-coupling reaction with 3-chloro-6-(methoxymethyl)pyridazine.

Ligand_Screening_Workflow cluster_start Phase 1: Initial Ligand & Base Screening cluster_optimize Phase 2: Optimization cluster_scale Phase 3: Scale-up Start Select Coupling Type (e.g., Suzuki, Buchwald) Screen1 Test 2-3 Ligands (e.g., SPhos, XPhos, PEPPSI-IPr) Start->Screen1 Conditions: Pd2(dba)3 or Pd(OAc)2, Solvent: Dioxane, 100°C Screen2 Test 2 Bases (e.g., K3PO4, Cs2CO3) Screen1->Screen2 Analysis1 Analyze by LC-MS/TLC Identify Promising Hit(s) Screen2->Analysis1 Solvent Optimize Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Analysis1->Solvent If hit identified Temp Optimize Temperature (e.g., 80°C, 100°C, 120°C) Solvent->Temp Analysis2 Confirm Structure & Purity (NMR, LC-MS) Temp->Analysis2 ScaleUp Scale-up Reaction (e.g., 1 mmol -> 10 mmol) Analysis2->ScaleUp If purity >95% Final Final Protocol ScaleUp->Final

Caption: A systematic workflow for ligand screening and reaction optimization.

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended starting conditions for various cross-coupling reactions based on literature precedents for challenging chloro-heterocycles.

Coupling ReactionRecommended LigandPalladium SourceBaseSolventTemp (°C)Typical Yield Range
Suzuki-Miyaura XPhos or SPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene/H₂O or Dioxane/H₂O100-11075-95%
Buchwald-Hartwig RuPhos or BrettPhosPd₂(dba)₃ or G3-precatalystNaOtBu or LHMDSToluene or Dioxane100-11070-90%
Sonogashira cataCXium® A or P(t-Bu)₃Pd(OAc)₂Cs₂CO₃Dioxane80-10065-85%

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-6-(methoxymethyl)pyridazine with 4-Methoxyphenylboronic Acid

This protocol details a typical C-C bond formation using a bulky phosphine ligand.

Materials:

  • 3-Chloro-6-(methoxymethyl)pyridazine (1.0 mmol, 158.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Water (1 mL, degassed)

  • Reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: In an oven-dried 10 mL reaction vial, add 3-chloro-6-(methoxymethyl)pyridazine, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(4-methoxyphenyl)-6-(methoxymethyl)pyridazine.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetalation_Complex L-Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OH)2, Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_Complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-6-(methoxymethyl)pyridazine with Morpholine

This protocol describes a C-N bond formation, a critical transformation in pharmaceutical synthesis.[12][13]

Materials:

  • 3-Chloro-6-(methoxymethyl)pyridazine (1.0 mmol, 158.6 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 16.7 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous)

  • Reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add the RuPhos Pd G3 precatalyst and sodium tert-butoxide to an oven-dried 10 mL reaction vial.

  • Reagent Addition: Remove the vial from the glovebox. Add 3-chloro-6-(methoxymethyl)pyridazine. Seal the vial with a septum cap.

  • Inert Atmosphere: Purge the vial with argon or nitrogen for 10 minutes.

  • Solvent and Amine Addition: Using a syringe, add anhydrous toluene, followed by morpholine.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir the reaction vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 4-(6-(methoxymethyl)pyridazin-3-yl)morpholine.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(HNR2)]+Cl- OA_Complex->Amine_Complex Amine Coordination (HNR2) Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[12][13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently active ligand/catalyst system.3. Poor quality reagents or solvents.1. Ensure rigorous inert atmosphere techniques (degas solvents, use a glovebox for base).2. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos) or an NHC-based system.3. Use freshly opened, anhydrous solvents and high-purity reagents.[14]
Protodehalogenation (Ar-Cl → Ar-H) 1. Presence of water.2. Beta-hydride elimination from amide intermediate (Buchwald-Hartwig).1. Use anhydrous conditions and a non-aqueous base (e.g., K₃PO₄ instead of K₂CO₃/H₂O).2. Use a bulkier ligand to sterically disfavor the beta-hydride elimination pathway.[8]
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling.2. Catalyst system promotes homocoupling over cross-coupling.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Screen different ligands or lower the reaction temperature.

Conclusion

The successful cross-coupling of 3-chloro-6-(methoxymethyl)pyridazine is highly dependent on the rational selection of the palladium ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands like XPhos and RuPhos, or robust NHC-based systems, are essential to overcome the inherent low reactivity of the C-Cl bond. By understanding the mechanistic roles of these ligands and employing systematic screening and optimization, researchers can reliably access a diverse range of functionalized pyridazine derivatives for applications in drug discovery and materials science.

References

  • Suzuki, A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739609-00001/978-1-84973-960-9]
  • Moodley, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348784/]
  • Ma, D., et al. (2020). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Molecules. [URL: https://www.researchgate.
  • MilliporeSigma. (2026). Mastering Cross-Coupling: The Role of Buchwald Ligands. Sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/buchwald-ligands]
  • Lee, C. H., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23879482/]
  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [URL: https://www.chemie.uni-wuerzburg.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [URL: https://www.researchgate.
  • MilliporeSigma. (n.d.). N-Heterocyclic Carbene (NHC) Ligands. Sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inline-monitoring/nhc-ligands]
  • American Chemical Society. (n.d.). and Intramolecular Coupling Reactions Catalyzed by Group 10 Metal Complexes of the 3,4-Bis(dicyclohexylphosphino)furan (dcypfu) Ligand. pubs.acs.org. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00326]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/1axn20u/how_to_approach_choosing_reaction_conditions_for/]
  • ResearchGate. (n.d.). Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions. [URL: https://www.researchgate.net/publication/282333721_Activation_and_Reactivity_of_NHCPdallylCl_NHC_N-Heterocyclic_Carbene_Complexes_in_Cross-Coupling_Reactions]
  • Sharma, S., & Park, S. (2019). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133377/]
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. [URL: https://www.benchchem.
  • Wikipedia. (n.d.). Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • TCI Chemicals. (n.d.). N-Heterocyclic Carbene (NHC) Ligands. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/cross-coupling-reaction-using-transition-metal-catalysts/n-heterocyclic-carbene-nhc-ligands]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [URL: https://www.researchgate.net/figure/Palladium-catalyzed-cross-coupling-reaction-between-2-chloropyridines-and-fluoroarenesa_tbl1_343276662]
  • OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [URL: https://www.youtube.
  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. [URL: https://www.researchgate.net/figure/Key-sequential-Buchwald-Hartwig-amination-reactions-in-the-synthesis-of_fig7_374828135]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00977a]
  • Kumar, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [URL: https://pure.mpg.de/rest/items/item_3452243/component/file_3452244/content]
  • BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-ligand-selection-in-suzuki-reactions-of-2-chloropyridines]
  • Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [URL: https://www.mdpi.com/2073-4344/12/1/70]
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [URL: https://www.youtube.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Chloro-6-(methoxymethyl)pyridazine derivatives

Technical Support Center: Purification of 3-Chloro-6-(methoxymethyl)pyridazine Executive Summary 3-Chloro-6-(methoxymethyl)pyridazine is a versatile electrophilic scaffold used primarily in nucleophilic aromatic substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-6-(methoxymethyl)pyridazine

Executive Summary

3-Chloro-6-(methoxymethyl)pyridazine is a versatile electrophilic scaffold used primarily in nucleophilic aromatic substitution (


) reactions for drug discovery.[1][2] Its purification presents a dichotomy: the molecule is robust enough for standard chromatography but possesses specific vulnerabilities—namely, the lability of the C-Cl bond to hydrolysis (yielding the pyridazinone impurity) and the basicity of the pyridazine nitrogens, which causes severe tailing on silica gel.

This guide addresses these specific failure modes, providing self-validating protocols for isolation and purity enhancement.

Part 1: Chromatographic Isolation (Small to Mid-Scale)

Issue: "My compound streaks/tails on the column, and fractions are impure." Diagnosis: Pyridazine nitrogens are Lewis bases that interact with acidic silanol groups (


) on the stationary phase.[1][2] This non-specific binding causes peak broadening (tailing).[1][2]
Protocol A: Buffered Normal Phase Chromatography

Standard silica gel is acidic (pH ~5).[1][2] You must neutralize the surface.

ParameterRecommendationRationale
Stationary Phase High-surface area Silica (40-63 µm)Standard flash grade.[1][2]
Mobile Phase A Dichloromethane (DCM) or HeptaneNon-polar carrier.[1][2]
Mobile Phase B Methanol (MeOH) or Ethyl Acetate (EtOAc)Polar eluent.[1][2]
Modifier (CRITICAL) 1% Triethylamine (TEA) or 1%

Blocks acidic silanol sites, sharpening peak shape.[1][2]
Loading Liquid load in DCM (minimal volume)Solid loading on Celite is preferred if solubility is low.[1][2]

Step-by-Step Optimization:

  • Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase containing the modifier before injecting the sample.

  • Elution: Run a gradient. For DCM/MeOH, typically 0%

    
     10% MeOH.[2]
    
  • Monitoring: Pyridazines are UV active.[1][2] Monitor at 254 nm .[1][2]

  • Post-Run: If using TEA, rotovap the fractions thoroughly. TEA has a high boiling point; residual amine can interfere with subsequent steps (e.g., acting as a nucleophile).[2]

Technical Insight: If the compound co-elutes with the pyridazinone impurity (3-oxo derivative), switch to DCM:Acetone . The ketone functionality of acetone interacts differently with the pyridazinone amide/tautomer, often improving resolution [1, 2].

Part 2: Recrystallization (Scale-Up & Final Polish)

Issue: "The product is oiling out or turning into a sticky solid during recrystallization." Diagnosis: "Oiling out" occurs when the impurity profile lowers the melting point below the solvent's boiling point, or the solvent polarity is mismatched.

Protocol B: Two-Solvent Recrystallization System

Avoid protic solvents at high temperatures for extended periods to prevent C-Cl hydrolysis.[1][2]

Preferred Solvent System: Ethyl Acetate (Solvent A) / Heptane (Solvent B).[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (

    
    ).[2]
    
    • Warning: Do not boil water/alcohol mixtures for >30 mins; the 3-chloro group is susceptible to hydrolysis to the 3-hydroxy/oxo form [3].[2]

  • Precipitation: Slowly add hot Heptane dropwise until persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough hot EtOAc to clear the solution.[2]

  • Cooling: Allow to cool to Room Temperature (RT) slowly (2 hours), then move to

    
    .
    
    • Troubleshooting: If oiling occurs, scratch the glass or add a seed crystal of pure material.

  • Filtration: Wash the cake with cold Heptane.

Data: Solvent Compatibility Table

Solvent SystemSuitabilityRisk Factor
EtOAc / Heptane High Low.[1][2] Best for initial trials.
Toluene / Hexane ModerateGood for removing non-polar impurities.[1][2]
Ethanol / Water Conditional High. Risk of hydrolysis (Cl

OH) if heated too long.[1][2]
DCM / Ether LowSolubility is often too high; poor recovery.[1][2]

Part 3: Impurity Profiling & Troubleshooting

Issue: "I see a new peak in LCMS after workup." Diagnosis: The most common degradation pathway is the hydrolysis of the chloropyridazine to the pyridazinone (tautomer of hydroxypyridazine).

Visualizing the Degradation Pathway

DegradationPathway Target 3-Chloro-6-(methoxymethyl)pyridazine (Target) Impurity 6-(methoxymethyl)pyridazin-3(2H)-one (Hydrolysis Impurity) Target->Impurity  Acid/Base Hydrolysis   Nucleophile Water / OH- Nucleophile->Target

Figure 1: Hydrolysis of the chloro-substituent is the primary stability risk.[1][2] This reaction is accelerated by high pH (workup) or high temperature in wet solvents.[1][2]

Differentiation Guide (LCMS/NMR)
FeatureTarget Molecule (3-Cl)Impurity (3-OH/Oxo)
1H NMR (Aromatic) Two distinct doublets (approx 7.5 - 7.8 ppm).[1][2]Upfield shift of protons; broad NH signal may appear (11-13 ppm).[1][2]
LCMS (ESI+) Distinct M+H (Chlorine isotope pattern 3:1).[1][2]M+H is M-Cl+OH (Mass shift: -18.5 Da approx, loss of Cl pattern).[1][2]
TLC (

)
Higher

(Less polar).[1][2]
Lower

(Stays near baseline in non-polar solvents).[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use aqueous acid to wash away starting materials? A: Proceed with caution. While the pyridazine nitrogen can be protonated (pKa ~2.3), strong aqueous acids can cleave the methoxymethyl ether (demethylation) or hydrolyze the chloride. If an acid wash is necessary, use weak, cold Citric Acid (5%) and minimize contact time.[2]

Q2: The compound turned yellow/orange on the shelf. Is it decomposed? A: Chloropyridazines are generally light-sensitive.[1][2] A color change often indicates surface oxidation or N-oxide formation, which may not be visible by NMR if <1%.[1][2] Action: Re-run a short silica plug (filtration) before use in sensitive steps.[1][2] Store under Argon at


.[1][2]

Q3: Can I distill this compound? A: Generally, no . Halogenated heterocycles with ether side chains have high boiling points and are prone to thermal decomposition before distillation.[2] Vacuum sublimation is possible for small scales (<500 mg) but recrystallization is preferred for scale.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of Pyrimido[5,4-c]pyridazine Analogs.[1][2][4][5][6] Retrieved from [1][2]

  • Biotage Applications. (2024).[1][2] Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [1][2]

  • ResearchGate. (2025).[1][2] Stability of 3-chloropyridazine derivatives hydrolysis.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][2] 3-Chloropyridazine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Department of Chemistry, University of Rochester. (2025).[1][2] Solvents for Recrystallization Guide.[1][2][7] Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Troubleshooting the Dehalogenation of 3-Chloro-6-(methoxymethyl)pyridazine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. The dehalogenation of 3-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. The dehalogenation of 3-Chloro-6-(methoxymethyl)pyridazine is a critical transformation for accessing the core 6-(methoxymethyl)pyridazine scaffold. While seemingly straightforward, this reaction can present several challenges, from incomplete conversion to problematic side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the dehalogenation process. Each answer provides a causal explanation and actionable solutions.

Q1: My dehalogenation reaction is incomplete or proceeds very slowly. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete or sluggish conversion is the most common issue in catalytic dehalogenation. The root cause typically lies with the catalyst's activity, the hydrogen source's efficacy, or suboptimal reaction conditions.

Causality & Solutions:

  • Catalyst Activity and Handling: The palladium on carbon (Pd/C) catalyst is the workhorse for this transformation, but its activity is paramount.[1]

    • Cause: The catalyst may be old, improperly stored, or poisoned. Dry Pd/C can be pyrophoric and is often handled wet; however, the water content can affect activity. Poisoning can occur from sulfur- or phosphorus-containing impurities in reagents or solvents.

    • Solution:

      • Always use a fresh, high-quality catalyst from a reputable supplier.

      • If using a new bottle, perform a small-scale test reaction on a simple, known substrate (e.g., chlorobenzene) to validate its activity.

      • Ensure all solvents and reagents are of high purity. If catalyst poisoning is suspected, purifying the starting material or changing the solvent source may be necessary.

      • For transfer hydrogenation, ensure the catalyst is well-dispersed in the reaction medium before adding other reagents. Proper agitation is crucial.

  • Ineffective Hydrogen Source: The reaction is a hydrogenolysis, meaning it requires a source of hydrogen to replace the C-Cl bond with a C-H bond.[2]

    • Cause (Catalytic Hydrogenation): If using H₂ gas, insufficient pressure, poor gas delivery, or leaks in the system will starve the reaction. The aromatic nature of the pyridazine ring requires energy to be reduced, and low H₂ availability will hinder this.[3][4]

    • Solution (Catalytic Hydrogenation):

      • Ensure your hydrogenation apparatus is leak-proof.

      • Purge the vessel thoroughly with an inert gas (N₂ or Ar) before introducing H₂ to remove oxygen, which can deactivate the catalyst.

      • Increase the H₂ pressure. While atmospheric pressure can work, pressures of 50-70 bar are often more effective for heterocyclic systems.[3]

    • Cause (Transfer Hydrogenation): The hydrogen donor (e.g., ammonium formate, formic acid, ethanol) may be decomposing or added in insufficient stoichiometric amounts.[5][6]

    • Solution (Transfer Hydrogenation):

      • Use a larger excess of the hydrogen donor. For ammonium formate, 3-5 equivalents are typical.

      • Consider the choice of donor. Formic acid or formate salts are generally very efficient for this purpose.[6] Ethanol can also serve as a hydride source under specific conditions.[5][7]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics.

    • Cause: The reaction temperature may be too low, providing insufficient energy to overcome the activation barrier of the C-Cl bond cleavage. The solvent may not be optimal for substrate solubility or catalyst function.

    • Solution:

      • Gently heat the reaction. For transfer hydrogenation with ammonium formate, temperatures between 60-80 °C are common. Monitor for potential side reactions at higher temperatures.

      • Choose an appropriate solvent. Alcohols like methanol or ethanol are excellent choices as they readily dissolve the substrate and hydrogen donors like ammonium formate. Protic solvents can also facilitate the protonolysis step.

Q2: I'm observing the formation of significant byproducts. What are they, and how can I improve the selectivity of my reaction?

A2: Byproduct formation in this reaction usually stems from over-reduction or decomposition of the sensitive pyridazine ring.

Causality & Solutions:

  • Over-reduction of the Pyridazine Ring: The pyridazine ring itself can be hydrogenated under harsh conditions, leading to di- or tetrahydro-pyridazine derivatives.

    • Cause: Highly active catalysts (like PtO₂ or Rh/C), high hydrogen pressure, and elevated temperatures can lead to the reduction of the heterocyclic ring in addition to the desired dehalogenation.[3]

    • Solution:

      • Use a less aggressive catalyst. 5% or 10% Pd/C is generally selective for dehalogenation over ring reduction.

      • Avoid excessively high temperatures or H₂ pressures. Start with milder conditions and increase them incrementally only if the reaction is too slow.

      • Switch to a transfer hydrogenation protocol. These methods often operate under milder conditions and can offer superior chemoselectivity.[1][8]

  • Decomposition or Ring Opening: Pyridazine systems can be susceptible to nucleophilic attack or degradation, especially under strongly basic or acidic conditions.[9]

    • Cause: The use of very strong bases (e.g., NaOtBu) as an acid scavenger can sometimes promote side reactions.[10] Similarly, if formic acid is used as the hydrogen donor without a base, the acidic conditions could potentially degrade the starting material or product.

    • Solution:

      • When using a hydrogen donor that generates an acid (like formic acid), include a mild base (e.g., triethylamine, NaOAc) as a scavenger.

      • If using H₂ gas, a stoichiometric amount of a non-nucleophilic base like NaOAc or Et₃N can be added to neutralize the HCl generated in situ, preventing catalyst deactivation and potential side reactions.

Q3: My reaction seems complete by TLC/LC-MS, but the work-up is difficult, and I'm struggling to isolate a pure product. What is a reliable work-up and purification procedure?

A3: A challenging work-up often results from residual catalyst, inorganic salts, or polar byproducts. A systematic approach is key.

Causality & Solutions:

  • Catalyst Removal: The fine black powder of Pd/C can be difficult to remove completely by standard filtration.

    • Cause: The catalyst particles are extremely fine and can pass through standard filter paper.

    • Solution:

      • Filter the reaction mixture through a pad of Celite® or diatomaceous earth. First, place a plug of cotton or a filter paper in a funnel, add a layer of sand (optional), followed by a 1-2 inch layer of Celite®. Wet the pad with the reaction solvent before filtering.

      • Wash the Celite® pad thoroughly with the reaction solvent or a more polar solvent like ethyl acetate to ensure complete recovery of the product.

  • Removal of Inorganic Salts: If bases or formate salts were used, they must be removed.

    • Cause: Salts like ammonium formate or sodium acetate are insoluble in many organic solvents used for extraction.

    • Solution:

      • After catalyst filtration, concentrate the filtrate under reduced pressure to remove the solvent.

      • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) to remove water-soluble salts. Follow with a brine wash to aid in phase separation.[11]

  • Purification: The final step is to isolate the pure product from any remaining non-polar byproducts or starting material.

    • Solution:

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

      • The crude product can then be purified by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective. The product, 6-(methoxymethyl)pyridazine, is moderately polar and should separate well from the non-polar starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the dehalogenation of chloropyridazines?

The most prevalent and reliable system is Palladium on Carbon (Pd/C) .[6] It offers a good balance of reactivity and selectivity. It can be used in two main modes:

  • Catalytic Hydrogenation: Using H₂ gas as the hydrogen source. This is highly efficient but requires specialized pressure equipment.[12]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor molecule in the presence of the catalyst. Common donors include ammonium formate, formic acid, sodium formate, or alcohols like ethanol.[1][13] This method avoids the need for high-pressure H₂ gas and is often more convenient for standard laboratory setups.

Q2: How do I choose between catalytic hydrogenation (H₂ gas) and transfer hydrogenation?

The choice depends on available equipment, safety considerations, and desired selectivity.

  • Choose Catalytic Hydrogenation (H₂ gas) if:

    • You have access to a dedicated hydrogenation apparatus (e.g., a Parr shaker).

    • You are performing the reaction on a large scale where the cost and atom economy of using H₂ gas are advantageous.

    • The reaction is particularly difficult and requires high pressure to proceed.

  • Choose Transfer Hydrogenation if:

    • You are working in a standard laboratory fume hood without specialized pressure equipment.

    • You prioritize operational simplicity and safety (avoiding flammable H₂ gas).

    • You need to maximize chemoselectivity, as transfer hydrogenation often proceeds under milder conditions, potentially avoiding over-reduction.[1]

Q3: What analytical techniques are best for monitoring the progress of the reaction?
  • Thin-Layer Chromatography (TLC): This is the quickest and most convenient method for routine monitoring.[14] Use a mobile phase like 30-50% ethyl acetate in hexanes. The product, 6-(methoxymethyl)pyridazine, will be more polar than the starting material, 3-Chloro-6-(methoxymethyl)pyridazine, resulting in a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation of the reaction's progress. You can monitor the disappearance of the starting material's mass peak (isotopic pattern for chlorine is a key indicator) and the appearance of the product's mass peak. This is also excellent for identifying potential byproducts.[15]

  • Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can provide excellent quantitative data on the conversion rate.

Data Summary: Comparison of Dehalogenation Conditions

ParameterCatalytic HydrogenationCatalytic Transfer Hydrogenation
Catalyst 5-10% Pd/C5-10% Pd/C
Hydrogen Source H₂ GasAmmonium Formate (HCOONH₄)
Pressure 1-50 atm (Atmospheric to high pressure)Atmospheric
Temperature Room Temperature to 60 °C60-80 °C
Solvent Methanol, Ethanol, Acetic Acid[3]Methanol, Ethanol
Base/Additive Optional (e.g., NaOAc, Et₃N)Not typically required
Advantages High atom economy, clean byproducts (HCl)Operationally simple, no H₂ gas needed
Disadvantages Requires specialized pressure equipmentGenerates salt byproducts, lower atom economy

Detailed Experimental Protocol: Dehalogenation via Transfer Hydrogenation

This protocol describes a reliable method using palladium on carbon with ammonium formate as the hydrogen source.

Materials:

  • 3-Chloro-6-(methoxymethyl)pyridazine

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), ACS grade or higher

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-6-(methoxymethyl)pyridazine (e.g., 1.59 g, 10.0 mmol).

    • Add methanol (40 mL) to dissolve the starting material.

    • Carefully add 10% Pd/C (e.g., 0.16 g, ~10 mol% by weight). Note: Handle the catalyst carefully, especially if dry.

    • Add ammonium formate (3.15 g, 50.0 mmol, 5.0 equivalents) to the stirring suspension.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and place it in a heating mantle.

    • Heat the reaction mixture to a gentle reflux (~65-70 °C) with vigorous stirring. The reaction is often accompanied by gas evolution (CO₂ and NH₃). Ensure adequate ventilation in the fume hood.

    • Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a filtration setup by placing a small pad of Celite® in a Büchner or Hirsch funnel. Wet the pad with methanol.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Rinse the reaction flask and the Celite® pad with additional methanol (2 x 10 mL) to ensure all product is collected.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) to remove any remaining ammonium salts, followed by a brine wash (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification:

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to obtain the pure 6-(methoxymethyl)pyridazine.

Visualizations: Workflows and Mechanisms

Troubleshooting Incomplete Dehalogenation

G start Reaction Incomplete? catalyst Check Catalyst start->catalyst h2_source Verify H-Source start->h2_source conditions Optimize Conditions start->conditions catalyst_new Use fresh catalyst catalyst->catalyst_new catalyst_validate Validate with known substrate catalyst->catalyst_validate h2_gas H2 Gas: Check pressure & leaks h2_source->h2_gas transfer Transfer H: Increase equivalents of donor (e.g., HCOONH4) h2_source->transfer temp Increase temperature (e.g., 60-80 °C) conditions->temp solvent Ensure proper solvent (e.g., MeOH) conditions->solvent success Reaction Complete catalyst_new->success h2_gas->success transfer->success temp->success

Sources

Troubleshooting

Improving conversion in Buchwald-Hartwig amination of 3-Chloro-6-(methoxymethyl)pyridazine

Subject: Improving Conversion in Buchwald-Hartwig Amination of 3-Chloro-6-(methoxymethyl)pyridazine Ticket ID: BH-PYR-3CL-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Conversion in Buchwald-Hartwig Amination of 3-Chloro-6-(methoxymethyl)pyridazine Ticket ID: BH-PYR-3CL-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary

You are encountering conversion issues with 3-Chloro-6-(methoxymethyl)pyridazine . This substrate presents a classic "heterocyclic challenge": the electron-deficient pyridazine ring is prone to coordinating with the Palladium catalyst, forming a stable, off-cycle resting state that shuts down the catalytic turnover. Additionally, the 3-chloro handle is less reactive than bromo- or iodo-analogs, requiring a highly active catalyst system.[1]

This guide moves beyond standard protocols to address the specific electronic and steric demands of this substrate.

Module 1: The "Engine" – Catalyst & Ligand Selection

The Core Issue: Pyridazines are "catalyst poisons." The nitrogen lone pairs on the ring compete with the phosphine ligand for the Pd center. If the ligand is not bulky enough, the pyridazine binds to Pd(II), creating a stable bis-heterocycle complex that halts the reaction.[1]

Recommendation: Switch to Pre-Catalysts with Bulky Ligands

Do not use traditional Pd(OAc)₂ + Ligand mixtures.[1] The generation of the active Pd(0) species is often inefficient and allows time for the pyridazine to sequester the Pd.

Primary Recommendation: BrettPhos Pd G4 or tBuBrettPhos Pd G4 .[1]

  • Why: These ligands are exceptionally bulky.[1] They create a "protective shell" around the Pd center that physically blocks the pyridazine nitrogens from binding, while still allowing the oxidative addition of the C-Cl bond.

  • The "G4" Advantage: Generation 4 precatalysts contain a methylated biphenyl backbone that ensures rapid, irreversible activation to the active Pd(0) species even at lower temperatures, preventing early catalyst death.

Ligand Screening Hierarchy (If BrettPhos fails):

Ligand ClassSpecific LigandIndication
Tier 1 (Start Here) BrettPhos Best for primary amines; excellent prevention of N-coordination.[1]
Tier 1 (Alternative) tBuBrettPhos Superior for secondary amines or amides; higher stability.[1]
Tier 2 XPhos Good general purpose, but may suffer from competitive binding with this specific substrate.
Tier 3 RuPhos Use only if the amine partner is a secondary amine with high steric hindrance.

Module 2: The "Environment" – Base & Solvent Effects[2][3][4]

The Core Issue: The methoxymethyl group improves solubility, but the chlorine leaving group requires higher energy to cleave.

Base Selection
  • Standard: Cs₂CO₃ (Cesium Carbonate) .[1]

    • Reasoning: It is a weak base that minimizes side reactions (like hydrolysis of the ether or chloropyridazine).[1] It must be anhydrous . Water acts as a hydride source, leading to hydrodehalogenation (stripping the Cl without adding the amine).

  • Aggressive: NaOtBu (Sodium tert-butoxide) .[1]

    • Usage: Use only if Cs₂CO₃ fails.[1] It promotes faster transmetallation but increases the risk of reducing the C-Cl bond to C-H.

Solvent Selection
  • Preferred: 1,4-Dioxane or Toluene .[1]

    • Why: Non-protic, non-polar to moderately polar.[1] High boiling points allow reaction temperatures of 100–110°C, which is often the activation energy threshold for aryl chlorides.

  • Avoid: Primary alcohols (Ethanol, Methanol).[1] These act as reducing agents in the presence of Pd, converting your starting material to 3-(methoxymethyl)pyridazine (hydrodehalogenation).[1]

Module 3: Visualizing the Failure Modes

Understanding where the cycle breaks is key to fixing it.[1] The diagram below illustrates the "Off-Cycle" trap specific to pyridazines.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 3-Cl-Pyridazine Poison OFF-CYCLE TRAP Pd Coordinated to Pyridazine N (Catalyst Death) Pd0->Poison Low Steric Bulk Ligand AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base OxAdd->Poison Competitive Binding RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle vs. The Pyridazine Trap.[1] Note how insufficient ligand bulk allows the substrate to sequester the catalyst into an inactive "Poison" state.

Module 4: Optimized Experimental Protocol

Protocol ID: BHA-G4-STD-01 Scale: 0.5 mmol Note: The methoxymethyl side chain is stable, but ensure your amine partner does not contain competing electrophiles.[1]

  • Preparation:

    • Dry a reaction vial (screw-cap) in an oven at 120°C for 1 hour. Cool under a stream of Argon.

    • Critical: Use BrettPhos Pd G4 (1–3 mol%).[1] Do not generate in situ.

  • Loading (In Glovebox or under Argon flow):

    • Add BrettPhos Pd G4 (5–15 mg, equiv to 1–3 mol%).[1]

    • Add 3-Chloro-6-(methoxymethyl)pyridazine (1.0 equiv).[1]

    • Add Amine (1.2 equiv).[1]

    • Add Cs₂CO₃ (2.0 equiv, finely ground and oven-dried).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).[1]

    • Tip: If the mixture is a slurry, this is normal.

  • Reaction:

    • Seal the vial tightly.

    • Heat to 100°C for 12 hours.

    • Monitoring: Check LCMS at 2 hours. If 0% conversion, increase temp to 120°C. If "Des-Chloro" product appears, lower temp to 80°C and switch solvent to Toluene.

Module 5: Troubleshooting FAQ (Diagnostics)

Use the decision tree below to diagnose your specific failure.

Troubleshooting Start Analyze Crude LCMS Result1 Starting Material Only (0-5% Conv) Start->Result1 Result2 Des-Chloro Product (Hydrodehalogenation) Start->Result2 Result3 Product formed but stalls at 50% Start->Result3 Sol1 Action: Catalyst Poisoning. Switch to BrettPhos Pd G4. Increase Temp to 110°C. Result1->Sol1 Sol2 Action: Hydride Source Present. Use Anhydrous Toluene. Switch Base to Cs2CO3. Result2->Sol2 Sol3 Action: Catalyst Deactivation. Add 2nd portion of catalyst after 4 hours. Result3->Sol3

Figure 2: Diagnostic Decision Tree for reaction optimization.

Common Questions

Q: Can I use Pd(PPh₃)₄? A: No. Triphenylphosphine is not bulky enough to prevent the pyridazine nitrogen from binding to the palladium.[1] You will likely see <10% conversion.[1]

Q: My product has the mass of [M-Cl+H]. What happened? A: This is hydrodehalogenation.[1] It usually happens when using alcohol solvents (MeOH, EtOH) or wet bases.[1] The Pd inserts into the C-Cl bond, but instead of coupling with the amine, it grabs a hydride (H-) from the solvent/base and eliminates. Fix: Use anhydrous Dioxane and dry your base.[1]

Q: The reaction turns black immediately. Is this bad? A: Rapid black precipitation usually indicates "Pd black" formation (catalyst decomposition).[1] This means your ligand is falling off.[1] Switch to tBuBrettPhos , which binds the metal more tightly at high temperatures.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Use of Precatalysts for Pd-Catalyzed C–N Cross-Coupling." The Journal of Organic Chemistry. Link[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link[1]

Sources

Optimization

Technical Support Center: 3-Chloro-6-(methoxymethyl)pyridazine Reactivity Profile

Topic: Troubleshooting Byproduct Formation & Reaction Optimization Molecule of Interest: 3-Chloro-6-(methoxymethyl)pyridazine CAS Registry Number: 1722-10-7 (Generic reference for the scaffold class)[1][2] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Reaction Optimization Molecule of Interest: 3-Chloro-6-(methoxymethyl)pyridazine CAS Registry Number: 1722-10-7 (Generic reference for the scaffold class)[1][2]

Introduction: The Scaffold Architecture

Welcome to the technical guide for 3-Chloro-6-(methoxymethyl)pyridazine . As researchers, you select this scaffold because it offers a unique combination: the 3-chloro position serves as an excellent electrophile for functionalization (SNAr or Cross-Coupling), while the 6-methoxymethyl group provides a polar, non-protic side chain often used to tune solubility or lipophilicity in medicinal chemistry.

However, this duality creates a specific reactivity profile. The electron-deficient 1,2-diazine core makes the chlorine highly labile, but also makes the ring susceptible to hydrolysis. Simultaneously, the methoxymethyl ether (a benzylic-like ether) introduces acid sensitivity often overlooked during workup.

This guide breaks down the three primary failure modes: Hydrolysis (Pyridazinone formation) , Protodehalogenation , and Ether Cleavage .

Module 1: Nucleophilic Substitution (SNAr) & The Pyridazinone Trap

The Issue: During nucleophilic aromatic substitution (SNAr) to displace the chloride (e.g., with amines or alkoxides), the most common impurity is 6-(methoxymethyl)pyridazin-3(2H)-one .[1][2]

The Mechanism: The pyridazine ring is significantly more electron-deficient than pyridine due to the adjacent nitrogen atoms (N-N bond). This lowers the LUMO energy, activating the C3-Cl bond. However, this also makes the C3 position highly susceptible to attack by hard nucleophiles, specifically Hydroxide (OH⁻) or Water .

If your reaction solvent is "wet" (hygroscopic solvents like DMF or DMSO are common culprits), trace water acts as a competitive nucleophile. Once the hydroxyl group is installed, it tautomerizes immediately to the thermodynamically stable pyridazinone (amide-like) form, which is dead to further SNAr reaction.

Visualizing the Competition Pathway

SNAr_Competition Start 3-Chloro-6-(methoxymethyl) pyridazine Intermediate Meisenheimer-like Complex Start->Intermediate Activation Nu Desired Nucleophile (R-NH2, R-O-) H2O Trace H2O / OH- Product Desired Product (3-Substituted) Intermediate->Product Path A: Anhydrous (Fast) Byproduct Byproduct: 6-(methoxymethyl) pyridazin-3(2H)-one Intermediate->Byproduct Path B: Wet Solvent (Irreversible Tautomerization)

Figure 1: The competition between desired SNAr and hydrolysis. Note that once the pyridazinone forms, the aromaticity is perturbed, rendering the ring unreactive to mild nucleophiles.

Troubleshooting Protocol: Preventing Hydrolysis
  • Solvent Drying: Do not rely on "bottle dry" DMF or DMSO. These solvents are hygroscopic.

    • Action: Store solvents over activated 4Å molecular sieves for 24 hours prior to use.

  • Base Selection: Avoid Hydroxide bases (NaOH, KOH) unless using phase transfer catalysis.

    • Recommendation: Use Cesium Carbonate (Cs₂CO₃) or DIPEA (Hünig's base).[1] Cs₂CO₃ is superior for SNAr due to the "Cesium Effect" (solubility and non-nucleophilic nature).

  • Temperature Control: Hydrolysis rates increase exponentially above 80°C.

    • Optimization: If the reaction is sluggish at 60°C, switch to a more nucleophilic solvent (e.g., NMP) rather than simply increasing temperature.

Module 2: Palladium-Catalyzed Cross-Coupling

The Issue: When performing Suzuki-Miyaura or Buchwald-Hartwig couplings, users often observe 3-H-6-(methoxymethyl)pyridazine (Protodehalogenation) or Homocoupling (Bi-pyridazine) instead of the cross-coupled product.

The Mechanism: Electron-deficient heteroaryl chlorides are notoriously difficult substrates for oxidative addition (the first step of the Pd cycle).

  • Protodehalogenation: If oxidative addition is slow, or if the transmetallation step is stalled, the Pd(II)-aryl species can undergo reduction (replacing Cl with H). This is often caused by β-hydride elimination from alkyl ligands or hydrogen transfer from the solvent (e.g., alcohols).

  • Homocoupling: Occurs when the aryl-palladium species disproportionates or reacts with another equivalent of the starting material before the boronic acid can transmetallate.

Visualizing the Catalytic Cycle Failure Points

Pd_Cycle_Failures Substrate 3-Chloro-6-(methoxymethyl) pyridazine Pd0 Pd(0) Catalyst Substrate->Pd0 + Ligand OxAdd Oxidative Addition (LnPd(II)-Ar-Cl) Pd0->OxAdd Slow Step (Electron Poor Ring) Cycle_Success Transmetallation -> Reductive Elimination OxAdd->Cycle_Success Fast Transmetallation Fail_Dehalo FAILURE 1: Protodehalogenation (Product: Ar-H) OxAdd->Fail_Dehalo Hydride Source Present (e.g., MeOH, iPrOH) Fail_Homo FAILURE 2: Homocoupling (Product: Ar-Ar) OxAdd->Fail_Homo Low Boronic Acid Activity Product Cross-Coupled Product Cycle_Success->Product

Figure 2: Critical failure points in the Pd-catalytic cycle for electron-deficient pyridazines.

Optimization Guide: Stabilizing the Cycle
ParameterRecommendationScientific Rationale
Ligand XPhos or SPhos These electron-rich, bulky Buchwald ligands accelerate oxidative addition into the unreactive C-Cl bond.[1][2]
Solvent Dioxane or Toluene Avoid alcohols (MeOH, EtOH) which serve as hydride sources for protodehalogenation.
Base K₃PO₄ (Anhydrous)Stronger bases facilitate transmetallation. Avoid aqueous bases if hydrolysis is observed.
Catalyst Loading 2-5 mol% Start higher than usual (1 mol%) because the electron-poor ring can poison the catalyst by coordinating to Pd via the pyridazine nitrogens.[1][2]

Module 3: Side Chain Integrity (The Methoxymethyl Ether)

The Issue: Loss of the methyl group, resulting in 3-chloro-6-(hydroxymethyl)pyridazine or degradation of the side chain.[1][2]

The Mechanism: The methoxymethyl group is structurally similar to a MOM (Methoxymethyl) ether or a benzylic ether. While stable to base (compatible with SNAr and Suzuki), it is acid-labile .[1][2]

  • Acidic Workup: Using 1M HCl to quench a reaction or remove basic impurities will cleave the ether linkage.

  • Lewis Acids: Reagents like BBr₃ or AlCl₃ (often used for other deprotections) will instantaneously cleave this group.[1]

Troubleshooting Protocol:

  • Quenching: Always quench reactions with Saturated NH₄Cl (mildly acidic, pH ~5-6) or Water , never with strong mineral acids.

  • Purification: If using silica gel chromatography, ensure the silica is not overly acidic. In rare cases, adding 1% Triethylamine to the eluent prevents on-column degradation.[2]

Summary: Troubleshooting Matrix

Observation (LCMS/NMR)Probable CauseCorrective Action
Mass M-14 (Loss of Methyl) Acidic cleavage of ether side chain.[1][2]Avoid HCl workups. Use neutral buffers. Check Lewis acid compatibility.
Mass M+16 / M-Cl+OH Hydrolysis to Pyridazinone.[1][2]Dry solvents (Sievers).[1] Switch base from Hydroxide to Carbonate. Lower temp.
Mass M-Cl+H (Des-Chloro) Protodehalogenation during coupling.[1][2]Switch solvent from Alcohol to Dioxane/Toluene. Increase catalyst activity (XPhos).
Dimer (2x Mass) Homocoupling.Degas solvents thoroughly (O₂ promotes homocoupling).[1] Add Boronic acid in slight excess (1.5 eq).

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Pyridazine Reactivity & Hydrolysis

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[3]

    • Source: Environmental Science & Technology (PubMed).[1]

    • URL:[Link]

  • Palladium Catalyzed Cross-Coupling on Pyridazines

    • Title: Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.[1][2][4]

    • Source: ResearchGate (Account of Chemical Research).[1]

    • URL:[Link]

  • Methoxymethyl (MOM)

    • Title: MOM Ethers - Protection and Stability.[1][2]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Hub: Solvent Effects on 3-Chloro-6-(methoxymethyl)pyridazine

Ticket ID: TSH-PYR-003 Topic: Optimizing Reactivity & Solvent Selection Assigned Specialist: Senior Application Scientist Status: Active Guide[1] Executive Summary & Compound Profile Compound: 3-Chloro-6-(methoxymethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSH-PYR-003 Topic: Optimizing Reactivity & Solvent Selection Assigned Specialist: Senior Application Scientist Status: Active Guide[1]

Executive Summary & Compound Profile

Compound: 3-Chloro-6-(methoxymethyl)pyridazine CAS Registry Number: (Analogous to 1722-10-7 for methoxy variant; specific methoxymethyl variants often proprietary intermediates).[1] Core Reactivity: Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[1][2][3]

Technical Insight: The reactivity of 3-Chloro-6-(methoxymethyl)pyridazine is governed by the electron-deficiency of the diazine ring. The chlorine atom at position 3 acts as the leaving group.[1] The methoxymethyl group at position 6 is an electron-withdrawing substituent (via induction from the oxygen), which mildly activates the ring toward nucleophilic attack compared to a simple methyl group. However, the choice of solvent is the single most critical variable in determining reaction kinetics and yield.

The "Solvent Effect" Rule of Thumb:

  • Maximize Rate: Use Dipolar Aprotic solvents (DMSO, DMF).[1][4]

  • Maximize Selectivity/Control: Use Protic solvents (Ethanol, Water) or Non-polar solvents (Toluene) with Phase Transfer Catalysts.[1]

Strategic Solvent Selection Guide

The following table summarizes how different solvent classes impact the


 mechanism for this specific pyridazine derivative.
Table 1: Solvent Class Impact on Reactivity
Solvent ClassExamplesKinetic EffectMechanism of ActionRecommended For
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh Acceleration (

-

x faster)
Solvates cations well (leaving "naked" anions) and stabilizes the polar Meisenheimer transition state.Weak nucleophiles, sterically hindered amines, rapid synthesis.[1]
Protic Ethanol, Methanol, WaterRetardation Forms hydrogen bonds with the nucleophile, increasing the activation energy required to break the solvent shell.Highly reactive nucleophiles (e.g., hydrazine, thiols) to prevent exotherms.[1]
Non-Polar / Low Polarity Toluene, DCM, THFLow Reactivity (without catalyst)Poor solvation of ionic reagents; poor stabilization of the charged transition state.Reactions requiring Phase Transfer Catalysis (PTC) or strictly anhydrous conditions.[1]
Green Alternatives 2-MeTHF, Ethyl AcetateModerate Offers a balance of solubility and environmental safety, though often requires higher temps.Process chemistry scaling where DMSO waste disposal is costly.[1]

Troubleshooting Guide (Q&A)

Q1: My reaction with an amine nucleophile is stalled or extremely slow in Ethanol. Why? A: This is a classic "Solvent Caging" effect.[1] Protic solvents like ethanol form a hydrogen-bond cage around your nucleophile (the amine).[1] The nucleophile must shed this solvent shell before it can attack the electron-deficient carbon on the pyridazine ring.

  • Solution: Switch to a Dipolar Aprotic solvent like DMF or DMSO .[1][4] These solvents do not hydrogen bond to the nucleophile, leaving it "naked" and highly reactive.[1] Alternatively, if you must use ethanol, heat the reaction to reflux to provide the energy needed to break the solvent shell.

Q2: I am seeing hydrolysis byproducts (3-hydroxy-6-(methoxymethyl)pyridazine) instead of my desired product. A: This indicates the presence of water acting as a competing nucleophile.[1] In dipolar aprotic solvents (DMSO/DMF), water is an surprisingly potent nucleophile because it is not hydrogen-bonded to itself as strongly as in bulk water.[1]

  • Solution: Ensure all solvents are anhydrous .[1] Use molecular sieves.[1] Perform the reaction under an inert atmosphere (Nitrogen/Argon). If using a hygroscopic base (like KOH or NaH), ensure it is dry.[1]

Q3: I cannot remove DMSO/DMF during workup; it's contaminating my product. A: High boiling points make these solvents difficult to rotovap.[1]

  • Solution:

    • Aqueous Crash-out: Pour the reaction mixture into a large volume of ice water. The organic product (if sufficiently lipophilic) should precipitate out.[1] Filter and wash.[1]

    • Extraction: Dilute with water and extract into Ethyl Acetate or DCM.[1] Wash the organic layer 3x with water or brine to remove residual DMF/DMSO.[1]

    • Alternative Solvent: Switch to Acetonitrile (MeCN) . It is dipolar aprotic (accelerates reaction) but has a low boiling point (82°C) for easy removal.[1]

Q4: Is the methoxymethyl ether group stable in these solvents? A: Generally, yes. The methoxymethyl (MOM-like) ether is stable to basic and nucleophilic conditions typical of


.[1]
  • Warning: Avoid strong acids during workup.[1] If you acidify the reaction mixture to quench it, do not drop below pH 2-3, or you risk cleaving the ether to an alcohol or chloromethyl group.

Visualizing the Mechanism & Troubleshooting

Figure 1: Solvent Stabilization of the Transition State

This diagram illustrates why dipolar aprotic solvents accelerate the reaction.[1] They stabilize the negative charge development on the ring nitrogens in the Meisenheimer complex without inhibiting the incoming nucleophile.

SNAr_Mechanism Reactants Reactants (Pyridazine + Nuc-) TS Meisenheimer Complex (Transition State) Reactants->TS Rate Determining Step Products Substituted Product + Cl- TS->Products Fast Elimination Protic Protic Solvent (H-Bonds to Nuc-) INCREASES Activation Energy Protic->Reactants Inhibits Aprotic Dipolar Aprotic Solvent (Stabilizes TS Dipole) DECREASES Activation Energy Aprotic->TS Stabilizes

Caption: Dipolar aprotic solvents lower the energy barrier by stabilizing the transition state, while protic solvents raise it by caging the nucleophile.

Figure 2: Solvent Selection Decision Tree

Solvent_Selection Start Start: Select Solvent NucType Is the Nucleophile Highly Reactive? Start->NucType Solubility Are Reagents Soluble in Organics? NucType->Solubility No (e.g. Aniline, hindered amine) Protic Use Protic Solvent (EtOH, iPrOH) To control exotherm NucType->Protic Yes (e.g. Thiol, Hydrazine) Aprotic Use Dipolar Aprotic (DMF, DMSO, NMP) Max Kinetic Rate Solubility->Aprotic Yes PTC Use Phase Transfer (Toluene/Water + TBAB) Solubility->PTC No (Inorganic Salts)

Caption: Logical flow for selecting the optimal solvent system based on nucleophile reactivity and solubility.

Experimental Protocols

Protocol A: Standard High-Rate Synthesis (Dipolar Aprotic)

Best for: Weak nucleophiles or rapid library synthesis.[1]

  • Preparation: Dissolve 1.0 eq of 3-Chloro-6-(methoxymethyl)pyridazine in anhydrous DMF (concentration 0.5 M).

  • Addition: Add 1.2 eq of the amine nucleophile and 2.0 eq of a base (e.g.,

    
     or DIPEA).
    
  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into 10 volumes of ice water.

    • Filter precipitate OR extract with Ethyl Acetate.[1]

  • Validation: Check LC-MS for disappearance of starting material (M+H ~159) and appearance of product.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, inorganic nucleophiles (e.g., NaN3, KCN), or avoiding DMSO.

  • Solvent System: Create a biphasic mixture of Toluene and Water (1:1 ratio).[1]

  • Reagents: Add 1.0 eq of substrate, 1.5 eq of Nucleophile (dissolved in the water phase).

  • Catalyst: Add 5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336.[1]

  • Reaction: Vigorously stir at reflux (110°C). The catalyst shuttles the anion into the organic phase.[1]

  • Workup: Separate layers. Wash organic layer with water.[1] Dry over

    
     and concentrate.
    

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism : Chemistry Steps. The Mechanism of Nucleophilic Aromatic Substitution. Link

  • Solvent Effects on SNAr : ACS Green Chemistry Institute.[1] SNAr Reaction in Other Common Molecular Solvents. Link

  • Pyridazine Chemistry & Synthesis : Organic Chemistry Portal.[1] Synthesis of Pyridazines. Link

  • Compound Data (Analogous) : PubChem. 3-Chloro-6-methylpyridazine.[1] Link[1]

  • Green Solvent Alternatives : NIH PubMed.[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Link[1]

Sources

Optimization

How to prevent homocoupling in Suzuki reactions of 3-Chloro-6-(methoxymethyl)pyridazine.

Topic: Preventing Homocoupling in 3-Chloro-6-(methoxymethyl)pyridazine Reactions Status: Active Ticket ID: SC-PYR-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling in 3-Chloro-6-(methoxymethyl)pyridazine Reactions

Status: Active Ticket ID: SC-PYR-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield loss due to homocoupling while reacting 3-Chloro-6-(methoxymethyl)pyridazine . This substrate presents a unique challenge: the electron-deficient pyridazine core facilitates rapid oxidative addition, but this reactivity can be outcompeted by side reactions if the catalytic cycle is not perfectly balanced.

This guide distinguishes between the two distinct types of homocoupling—Oxidative (Boron-Boron) and Reductive (Halide-Halide) —and provides a self-validating protocol to eliminate them.

Module 1: Diagnostics – Identify Your Enemy

Before optimizing, you must confirm which homocoupling pathway is active using Liquid Chromatography-Mass Spectrometry (LCMS).

Observation (LCMS)DiagnosisRoot Cause
Mass = [2 × Boronic Aryl] - 2H Oxidative Homocoupling (Glaser-type)Dissolved Oxygen (

) or slow transmetallation allowing Boron dimerization.
Mass = [2 × Pyridazine] - 2Cl Reductive Homocoupling (Ullmann-type)Alcohol solvents acting as reductants, excess phosphine, or disproportionation of Pd(II) species.
Mass = [Pyridazine] - Cl + OH (or OMe) SNAr Hydrolysis/Solvolysis Base is too nucleophilic (e.g., NaOH) or temperature is too high for the electron-poor chloride.
Module 2: The Mechanism of Failure

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the competition between the desired Cross-Coupling cycle and the Oxygen-mediated Homocoupling cycle.

SuzukiPathways Start Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Pyridazine Complex) Start->OxAdd + Pyridazine-Cl TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal + Base + Boron Boron Boronic Acid (R-B(OH)2) Oxygen O2 Contamination Boron->Oxygen O2 present Product Desired Product (Ar-R) TransMetal->Product Reductive Elimination HomoC Oxidative Homocoupling (R-R Dimer) Oxygen->HomoC Pd(II) mediated dimerization

Figure 1: The "Oxygen Trap." If Transmetallation is slow (due to steric bulk or weak base), oxygen intercepts the boronic acid, leading to homocoupling.

Module 3: Troubleshooting & Optimization
Issue A: Oxidative Homocoupling (R-R Dimer found)

The most common failure mode. The boronic acid consumes itself before reacting with the pyridazine.

Q: I degassed my solvent by sonication. Why is it still failing? A: Sonication is insufficient for sensitive Suzuki couplings. It removes macroscopic bubbles but leaves dissolved oxygen.

  • The Fix: Use Sparging .[1] Bubble inert gas (Argon/Nitrogen) directly through the solvent for at least 15–20 minutes before adding the catalyst.

  • Advanced Fix: If your boronic acid is electron-rich (making it prone to oxidation), add it slowly (syringe pump) over 1 hour. This keeps the concentration of free boronic acid low, statistically favoring the reaction with the Pd-Pyridazine complex over self-dimerization.

Issue B: Reductive Homocoupling (Ar-Ar Dimer found)

Rare, but occurs with 3-chloropyridazines because they are electron-deficient and reactive.

Q: I see a dimer of two pyridazine molecules. What is happening? A: This is likely a reductive homocoupling driven by the solvent.[2]

  • The Cause: If you are using isopropanol or ethanol , the Pd(II)-Pyridazine intermediate can be reduced by the alcohol, leading to dimerization.

  • The Fix: Switch to non-protic polar solvents. 1,4-Dioxane or Toluene (with water cosolvent) are superior choices. Avoid pure alcoholic solvents.

Issue C: Catalyst Deactivation (Stalled Reaction)

Q: The reaction starts but stops at 50% conversion. Adding more catalyst doesn't help. A: The 3-chloropyridazine core contains nitrogen atoms that can coordinate to Palladium, potentially poisoning the catalyst ("Pd sequestration").

  • The Fix: Use a catalyst with a bulky, chelating ligand that prevents the pyridazine nitrogen from binding to the metal center.

    • Recommended:XPhos Pd G3 or Pd(dppf)Cl₂ .

    • Avoid: Pd(PPh₃)₄ (Ligands are too labile; pyridazine will displace them).

Module 4: The "Gold Standard" Protocol

Designed for 3-Chloro-6-(methoxymethyl)pyridazine.

Reagents & Stoichiometry
  • Substrate: 3-Chloro-6-(methoxymethyl)pyridazine (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3–5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Note: Avoid strong hydroxides (NaOH/KOH) to prevent SNAr hydrolysis of the chloride.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation: Charge the reaction vessel with the Pyridazine, Boronic Acid, and Base.

  • Deoxygenation (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Do not skip this.

  • Catalyst Addition: Add the Pd catalyst under a counter-flow of Argon.

  • Thermal Cycle: Seal the vessel. Heat to 80–90°C .

    • Why this temp? Chloropyridazines require energy for oxidative addition, but exceeding 100°C risks thermal decomposition of the catalyst.

  • Monitoring: Check LCMS at 2 hours.

    • If R-R dimer is forming: Lower the Boronic Acid loading in the initial charge and add the remainder dropwise over 1 hour.

Module 5: Decision Logic (Visual Guide)

TroubleshootingTree Input Analyze Crude LCMS Decision Dominant Impurity? Input->Decision PathA Boron Dimer (R-R) Decision->PathA Mass = 2xBoron PathB Pyridazine Dimer (Ar-Ar) Decision->PathB Mass = 2xHalide PathC Hydrolysis (Ar-OH) Decision->PathC Mass = Halide - Cl + OH FixA Action: 1. Sparge Solvent (Ar) 2. Slow addition of Boronic Acid PathA->FixA FixB Action: Switch Solvent (Remove Alcohols, use Dioxane) PathB->FixB FixC Action: Switch Base (Use K3PO4 instead of NaOH) PathC->FixC

Figure 2: Troubleshooting Logic Flow. Follow the path based on your specific impurity profile.

References
  • BenchChem. (2025).[4] Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem Technical Support. Link

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Organic Chemistry Portal. (2020). Suzuki Coupling: Mechanisms and Catalysts. Link

  • Adrio, J., & Hii, K. K. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Workup procedure for 3-Chloro-6-(methoxymethyl)pyridazine reactions.

Technical Support Center: 3-Chloro-6-(methoxymethyl)pyridazine Case ID: PYR-MOM-003 Subject: Workup, Isolation, and Troubleshooting Procedures Status: Active Support Tier: Senior Application Scientist[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-6-(methoxymethyl)pyridazine

Case ID: PYR-MOM-003 Subject: Workup, Isolation, and Troubleshooting Procedures Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary

3-Chloro-6-(methoxymethyl)pyridazine is a bifunctional heterocyclic building block.[1][2] Its chemical behavior is dominated by two competing features: the electron-deficient pyridazine ring (prone to nucleophilic attack and aqueous solubility) and the methoxymethyl (MOM) ether (acid-labile).[1][2]

Successful workup requires a strict "Goldilocks" pH control strategy.[1][2] If the environment is too acidic (pH < 4), you risk deprotecting the MOM group.[1] If too basic (pH > 10) during extended processing, you risk hydrolysis of the chloride or ring degradation.[1] This guide defines the optimized protocol to maximize recovery and purity.

Part 1: Standard Operating Procedure (SOP)

Objective: Isolate 3-Chloro-6-(methoxymethyl)pyridazine from a reaction mixture (e.g., nucleophilic substitution or lithiation/quenching) without degrading the MOM ether.

Reagents Required
  • Extraction Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) due to better solubility of polar pyridazines.[1][2]

  • Quench Buffer: Saturated Ammonium Chloride (sat.[1][2] NH₄Cl) or Phosphate Buffer (pH 7).[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

Step-by-Step Protocol
  • Quenching (The "Buffer Lock"):

    • Cool the reaction mixture to 0 °C.

    • Crucial Step: Slowly add sat. NH₄Cl or 0.5 M Phosphate Buffer (pH 7) .

    • Why? This "locks" the pH between 6–7.[1][2] Avoid using strong acids (HCl) which will cleave the MOM ether to form the alcohol (3-chloro-6-(hydroxymethyl)pyridazine) and formaldehyde.[1]

  • Phase Separation & Extraction:

    • Dilute with DCM (Ratio: 1:1 organic to aqueous).[1][2]

    • Technique: Agitate gently. Pyridazines are surfactants and prone to emulsions.[1][2]

    • Check Aqueous Layer: If the product is missing from the organic layer, the aqueous phase is likely not saline enough. Add solid NaCl until saturated ("Salting Out") to force the organic pyridazine into the DCM layer.[1][2]

  • Washing:

    • Wash the combined organic layers once with brine.[1][2]

    • Warning: Do not wash with acidic water or 1M HCl.[1][2]

  • Drying & Concentration:

    • Dry over Na₂SO₄ for 15 minutes. Filter.

    • Concentrate under reduced pressure (Rotavap).[1][2]

    • Temperature Limit: Do not exceed 40 °C bath temperature. Low-molecular-weight pyridazines can sublime or degrade.[1][2]

Part 2: Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to [M-44]. What happened?

Diagnosis: Loss of the Methoxymethyl (MOM) group.[1][2] Cause: The workup was too acidic. Solution:

  • Check the pH of your aqueous quench.[1][2] If you used 1M HCl to neutralize a basic reaction (like NaH/MOM-Cl), you likely overshot.[1][2]

  • Fix: Switch to solid NH₄Cl or a buffered quench. The MOM group is an acetal; it hydrolyzes rapidly in aqueous acid to release formaldehyde and the alcohol.[2]

Q2: I have a massive emulsion that won't separate. What do I do?

Diagnosis: Pyridazine-induced surfactant effect. Cause: Basic nitrogen heterocycles often stabilize emulsions, especially if the reaction used phase transfer catalysts or DMF.[2] Solution:

  • Filtration: Pass the biphasic mixture through a pad of Celite. This breaks the surface tension.[1][2]

  • The "Brine Push": Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.[1][2]

  • Solvent Switch: If using EtOAc, switch to DCM.[1][2] The higher density of DCM often forces a better break.[2]

Q3: My yield is 30% lower than expected, but the TLC of the reaction was clean.

Diagnosis: Aqueous retention. Cause: The pyridazine nitrogen lone pairs can accept hydrogen bonds, making the compound water-soluble.[2] Solution:

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 12–24 hours.[1][2]

  • Back-Extraction: Re-extract the aqueous waste layer 3–4 times with DCM/Isopropanol (9:1).[1][2] The isopropanol helps pull polar compounds out of the water.[2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points during the workup to prevent MOM deprotection and maximize yield.

WorkupLogic Start Reaction Mixture (3-Chloro-6-(methoxymethyl)pyridazine) Quench Quench Step Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 4 (DANGER) CheckPH->Acidic Acid Added Neutral pH 6-8 (OPTIMAL) CheckPH->Neutral NH4Cl / Buffer MOM_Loss MOM Hydrolysis (Product Loss) Acidic->MOM_Loss Extraction Extract with DCM Neutral->Extraction Emulsion Emulsion Formed? Extraction->Emulsion BreakEmulsion Add Solid NaCl Filter thru Celite Emulsion->BreakEmulsion Yes Final Dry (Na2SO4) & Concentrate <40°C Emulsion->Final No BreakEmulsion->Final

Caption: Decision tree for preserving the acid-sensitive MOM group during workup.

Part 4: Data & Specifications

Solubility Profile
SolventSolubilityNotes
Dichloromethane (DCM) HighRecommended for extraction.[1][2]
Ethyl Acetate (EtOAc) ModerateGood for chromatography, okay for extraction.[1][2]
Water (pH 7) Low-Moderate"Salting out" required to minimize loss.[1][2]
Water (pH < 2) HighAvoid. Protonation of pyridazine N leads to total aqueous retention + MOM cleavage.[1][2]
Methanol HighGood for transfer, but remove before extraction to prevent miscibility issues.[1][2]
Stability Matrix
ConditionStability RatingConsequence
Acid (HCl, H₂SO₄) Critical Failure Cleavage of MOM ether; formation of formaldehyde.[1][2]
Base (NaOH, KOH) GoodStable at room temp; heat may hydrolyze Cl.[1][2]
Heat (> 60°C) ModeratePotential for sublimation or polymerization.[1][2]
Oxidation ModeratePyridazine N-oxides may form with strong oxidants (mCPBA).[1][2]

References

  • MOM Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2] (General reference for acetal/MOM stability in acidic media).

  • Pyridazine Chemistry: Tišler, M.; Stanovnik, B. Pyridazines.[1][2] In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon: Oxford, 1984; Vol. 3, pp 1-56. Link[1][2]

  • Synthesis of Chloropyridazines: Coad, P.; Coad, R. A.; Clough, S. Journal of Organic Chemistry1963 , 28, 218. (Foundational work on 3,6-dichloropyridazine handling). Link[1][2]

  • Workup of Nitrogen Heterocycles: Common Organic Chemistry Workup Procedures. University of Rochester, Department of Chemistry.[2] (General guidelines for basic heterocycle extraction). Link

Sources

Optimization

Challenges in the synthesis of 3-Chloro-6-(methoxymethyl)pyridazine derivatives

Technical Support Center: Pyridazine Functionalization Subject: Synthesis & Troubleshooting for 3-Chloro-6-(methoxymethyl)pyridazine Ticket ID: PYR-36-MM-SYNTH Status: Open[1][2] Executive Summary You are attempting to s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Functionalization Subject: Synthesis & Troubleshooting for 3-Chloro-6-(methoxymethyl)pyridazine Ticket ID: PYR-36-MM-SYNTH Status: Open[1][2]

Executive Summary

You are attempting to synthesize 3-Chloro-6-(methoxymethyl)pyridazine . This is a deceptive scaffold. While it appears simple, the simultaneous presence of a nucleophilic-labile halogen on the ring (C3-Cl) and a reactive "pseudo-benzylic" side chain (C6-Methyl) creates a competing reactivity landscape.[1][2]

Most users encounter failure in two specific zones:

  • The "Tar" Effect: Uncontrolled radical halogenation of the methyl group.[1][2]

  • The "Twin" Substitution: Inadvertent displacement of the ring chlorine by methoxide during the ether formation step.[2]

This guide bypasses standard textbook descriptions and focuses on kinetic control and purification logic derived from industrial heterocyclic chemistry.

Module 1: Route Selection & Strategy

Do not attempt to build this ring from acyclic precursors (e.g., hydrazine + anhydride) unless you require isotopic labeling.[2] The most robust route starts from commercially available 3-Chloro-6-methylpyridazine .[1][2]

The Validated Pathway (Graphviz Visualization)

G Start 3-Chloro-6-methylpyridazine (Starting Material) Inter 3-Chloro-6-(bromomethyl)pyridazine (Unstable Intermediate) Start->Inter NBS, AIBN CCl4, Reflux (Stop at 80% Conv.) Fail1 Polymer/Tar (Acid catalyzed decomp) Start->Fail1 Excess Acid/Heat Target 3-Chloro-6-(methoxymethyl)pyridazine (Target) Inter->Target NaOMe (0.95 eq) MeOH, 0°C (Kinetic Control) Fail2 3,6-Dimethoxypyridazine (Over-substitution) Inter->Fail2 Excess NaOMe Temp > 25°C

Figure 1: Strategic workflow emphasizing the narrow operating window between successful synthesis and common failure modes.

Module 2: Step-by-Step Troubleshooting (Q&A)

Phase 1: Radical Bromination (The "Tar" Problem)

Context: You are reacting 3-chloro-6-methylpyridazine with N-Bromosuccinimide (NBS) to get the bromomethyl intermediate.[1][2]

Q1: The reaction mixture turns into a black, insoluble tar after 1 hour. What is happening? Diagnosis: Pyridazines are basic nitrogens.[1][2] The byproduct of the reaction is HBr. Pyridazine rings can protonate, initiating polymerization or decomposition of the NBS.[2] The Fix:

  • Solvent Switch: If using acetonitrile, stop. Use non-polar solvents like

    
     (classic) or Chlorobenzene (modern alternative) to minimize ionic side reactions.[2]
    
  • Acid Scavenging: Add solid

    
      or 
    
    
    
    (0.5 eq) directly to the heterogeneous reaction mixture. This neutralizes HBr in situ without interfering with the radical mechanism [1].[1][2]
  • Initiator: Ensure your AIBN is fresh. If the reaction doesn't start (yellow color persists), the HBr concentration builds up before the radical chain propagates.

Q2: I see 30% starting material, 50% product, and 20% dibrominated side product. Should I push for 100% conversion? Answer: NO. The second bromination (forming the dibromomethyl group) proceeds at a rate similar to the first due to the radical stabilizing effect of the first bromine.

  • Protocol: Stop the reaction at 70-80% conversion .

  • Purification: The starting material (methyl) is much less polar than the product (bromomethyl).[2] Separation on silica is easy.[1][2] Separating the mono-bromo from the di-bromo is difficult.[1][2]

Phase 2: Etherification (The Selectivity Crisis)

Context: You are reacting the 3-chloro-6-(bromomethyl)pyridazine intermediate with Sodium Methoxide (NaOMe).[1][2]

Q3: I am detecting significant amounts of 3-methoxy-6-(methoxymethyl)pyridazine. Why is the ring chlorine being replaced? Diagnosis: You have lost Chemoselectivity .[1][2]

  • Pathway A (

    
    ):  Attack at the 
    
    
    
    -Br (Desired).[1][2] Fast at low temp.
  • Pathway B (

    
    ):  Attack at the C3-Cl (Undesired).[1][2] The pyridazine ring is electron-deficient, making the Chlorine susceptible to nucleophilic aromatic substitution, especially if the solution warms up [2].
    

The Fix (Kinetic Control Protocol):

Parameter Recommendation Rationale

| Temperature | -10°C to 0°C |


 is viable at low temp; 

on pyridazines usually requires heat (>40°C).[1][2] | | Stoichiometry | 0.95 eq of NaOMe | Never use excess base. Starve the reaction slightly to ensure no free methoxide remains to attack the ring. | | Mode of Addition | Dropwise | Add the methoxide to the bromide solution.[1] High local concentration of base favors the side reaction.[1][2] |

Q4: My yield is low, and I see a "hydroxymethyl" byproduct (alcohol). Diagnosis: Moisture contamination. The bromomethyl group on a pyridazine ring is hyper-electrophilic.[1][2] Even trace water in your Methanol will outcompete the Methoxide or hydrolyze the product during workup. The Fix:

  • Use anhydrous MeOH .[1][2]

  • Quench with solid Ammonium Chloride instead of water/acid to buffer the pH before aqueous workup.[2]

Module 3: Stability & Storage

Q5: The product turned purple/brown on the shelf. Is it stable? Answer: The free base is moderately unstable.[1][2] The methoxymethyl ether is generally robust, but the pyridazine nitrogens can oxidize or catalyze self-condensation over time.

  • Storage: Store under Argon at -20°C.

  • Purification Note: Avoid highly acidic silica gel. Use Neutralized Silica (flush column with 1%

    
     in Hexane before loading) to prevent acid-catalyzed ether cleavage or degradation [3].[1][2]
    

Experimental Protocol: The "Golden Path"

Step 1: 3-Chloro-6-(bromomethyl)pyridazine

  • Suspend 3-chloro-6-methylpyridazine (10 mmol) and NBS (11 mmol) in

    
     (50 mL).
    
  • Add AIBN (0.5 mmol) and solid

    
     (2 mmol).
    
  • Reflux under

    
     for 2–4 hours (Monitor via TLC; stop when di-bromo appears).
    
  • Filter hot (remove succinimide).[1][2] Evaporate.

  • Critical: Use immediately or purify rapidly via flash column (Hex/EtOAc). Do not store crude.

Step 2: 3-Chloro-6-(methoxymethyl)pyridazine

  • Dissolve the bromide from Step 1 in anhydrous MeOH (0.2 M concentration).

  • Cool to -10°C (Ice/Salt bath).

  • Add NaOMe (0.95 eq relative to bromide) in MeOH dropwise over 30 mins.

  • Stir at 0°C for 1 hour.

  • Quench with solid

    
    .[1][2] Evaporate solvent.[1][2][3][4][5]
    
  • Partition between DCM and Water.[1][2] Dry organic layer (

    
    ).[1][2]
    
  • Purify via chromatography (Neutral Silica).[1][2]

References

  • Sigma-Aldrich. 3-Chloro-6-methylpyridazine Product Analysis & Safety Data. Retrieved from [1][2]

  • National Institutes of Health (PubChem). 3-Chloro-6-methylpyridazine Compound Summary (CID 227254). Retrieved from [2]

  • Drug Delivery Chemicals. 3-Chloro-6-(chloromethyl)pyridazine: Handling and Stability. Retrieved from [2]

  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from

Sources

Troubleshooting

Monitoring the progress of 3-Chloro-6-(methoxymethyl)pyridazine reactions by TLC/LC-MS.

Technical Support Center: Monitoring 3-Chloro-6-(methoxymethyl)pyridazine Reactions This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring 3-Chloro-6-(methoxymethyl)pyridazine Reactions

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in synthetic routes involving 3-Chloro-6-(methoxymethyl)pyridazine. The successful synthesis of novel compounds hinges on the ability to accurately monitor reaction progress, identify key intermediates, and characterize impurities. This document provides in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, with a focus on practical troubleshooting and methodological best practices.

Understanding the Core Analyte and its Reactivity

3-Chloro-6-(methoxymethyl)pyridazine is a versatile heterocyclic building block. The electron-deficient nature of the pyridazine ring, coupled with the reactive chloro-substituent, makes it an excellent substrate for various cross-coupling reactions. Understanding its fundamental properties is the first step in developing robust analytical methods.

Table 1: Physicochemical Properties of 3-Chloro-6-(methoxymethyl)pyridazine

PropertyValue
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Typically an off-white to yellow solid
Key Reactive Site C-Cl bond (susceptible to nucleophilic aromatic substitution and cross-coupling)
Solubility Generally soluble in polar aprotic solvents (e.g., DMF, DMSO, Dioxane) and chlorinated solvents (e.g., DCM, Chloroform).

The presence of nitrogen atoms in the pyridazine ring imparts basicity, a critical factor to consider during chromatographic analysis, particularly on standard silica gel.

Common Reaction Pathways

This molecule is frequently employed in palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Monitoring these reactions requires distinguishing the starting material from the desired product and potential byproducts.

  • Suzuki-Miyaura Coupling: Forms a new C-C bond by coupling the chloro-pyridazine with a boronic acid.[3][4]

  • Buchwald-Hartwig Amination: Forms a new C-N bond by coupling the chloro-pyridazine with an amine.[1][5]

A common side reaction to consider is the hydrolysis of the starting material or product, especially if water is present, leading to the corresponding pyridazinone derivative.

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_hydrolysis Potential Side Reaction SM_S 3-Chloro-6-(methoxymethyl)pyridazine Product_S 3-Aryl-6-(methoxymethyl)pyridazine SM_S->Product_S Pd Catalyst, Base Boronic Ar-B(OH)₂ Boronic->Product_S SM_B 3-Chloro-6-(methoxymethyl)pyridazine Product_B 3-(Dialkylamino)-6-(methoxymethyl)pyridazine SM_B->Product_B Pd Catalyst, Base Amine R₂NH Amine->Product_B SM_H 3-Chloro-6-(methoxymethyl)pyridazine Product_H 6-(Methoxymethyl)pyridazin-3(2H)-one SM_H->Product_H H₂O, Base/Heat

Fig. 2: Standardized workflow for TLC monitoring of reactions.

LC-MS Monitoring: FAQs & Troubleshooting Guide

LC-MS provides quantitative data and mass confirmation, making it a powerful tool for unambiguous reaction monitoring.

Q1: I'm not seeing the peak for my compound of interest, or the signal is very weak. What should I check?

A: A missing or weak signal in LC-MS can stem from issues with the LC separation, the ionization process, or the MS settings. [6]

  • LC-Related Issues:

    • Poor Retention/Elution: Your compound may be eluting with the solvent front (no retention) or be irreversibly stuck to the column. Adjust the mobile phase composition. For a typical C18 column, start with a high aqueous percentage (e.g., 95% Water w/ 0.1% Formic Acid) and gradient to a high organic percentage (e.g., 95% Acetonitrile w/ 0.1% Formic Acid).

  • Ionization Issues (ESI Source):

    • Incorrect Polarity: Pyridazines, being basic, will readily protonate. Ensure you are running in positive ion mode (ESI+). The primary ion you should be looking for is [M+H]⁺.

    • Ion Suppression: Components of your reaction mixture (e.g., salts, non-volatile bases like K₃PO₄) can suppress the ionization of your analyte. [6]Ensure your sample is sufficiently diluted. If the problem persists, a simple solid-phase extraction (SPE) or liquid-liquid extraction workup of the aliquot may be necessary before injection.

  • MS Settings:

    • Incorrect Mass Range: Make sure the mass range you are scanning includes the expected m/z values for your starting material and product.

    • Source Parameters: Check that ion source temperatures and gas flows are stable and appropriate. [6] Q2: My peak shapes are broad or splitting. How can I improve the chromatography?

A: Poor peak shape in LC leads to poor resolution and inaccurate quantification. The cause can be chemical or physical. [7][8]

  • Causality & Solutions:

    • Secondary Interactions: Similar to TLC, interactions with residual silanols on the column packing can cause peak tailing. Using a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) ensures that the pyridazine nitrogens are protonated, minimizing these unwanted interactions and leading to sharper peaks.

    • Injection Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase of 95% water) will cause the sample to spread out on the column before the gradient starts, leading to broad or split peaks. [7]Rule of thumb: Dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing. [8]Dilute your sample and re-inject.

    • Physical Blockage: A blocked column frit or a void in the column packing can cause peak splitting. [7]This is often indicated by a sudden increase in system pressure. Try back-flushing the column (if the manufacturer allows) or replace it.

Q3: I see multiple peaks in my mass spectrum for a single chromatographic peak. What are these?

A: It is common to observe several related ions for a single analyte in the mass spectrum.

  • Common Adducts: In addition to the primary protonated molecule [M+H]⁺, you may see adducts with common cations present in your solvents or glassware, such as sodium [M+Na]⁺ or potassium [M+K]⁺. [6]These will be separated by characteristic mass differences (Na is ~22 Da higher than H; K is ~38 Da higher than H).

  • In-Source Fragmentation: The energy in the electrospray source can sometimes be high enough to cause the molecule to fragment. [9]For 3-Chloro-6-(methoxymethyl)pyridazine, a possible in-source fragment could be the loss of the methoxymethyl group. Monitoring for these fragments can sometimes be a useful diagnostic tool.

  • Isotopes: Remember that chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Your mass spectrum for any chlorine-containing compound will show an [M+H]⁺ peak and an [M+2+H]⁺ peak (two mass units higher) with roughly one-third the intensity. This isotopic pattern is a definitive confirmation of a chlorine-containing species.

Table 2: Key m/z Values to Monitor for a Suzuki Coupling with Phenylboronic Acid

CompoundFormulaExact MassExpected [M+H]⁺ (³⁵Cl)Expected [M+H]⁺ (³⁷Cl)
Starting Material C₆H₇ClN₂O158.02159.03161.03
Product C₁₂H₁₂N₂O200.09201.10N/A
Hydrolysis Byproduct C₆H₈N₂O₂140.06141.07N/A

graph LCMS_Workflow {
graph [layout=dot, rankdir=TB, splines=ortho];
node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368"];

prep [label="{Sample Preparation | Dilute aliquot in mobile phase A.\nFilter through 0.22 µm syringe filter.}"]; inj [label="{Injection | Inject 1-5 µL onto LC system}"]; sep [label="{LC Separation | C18 Reversed-Phase Column\nGradient: H₂O (0.1% FA) to ACN (0.1% FA)}"]; ion [label="{Ionization | Electrospray Ionization (ESI)\nPositive Ion Mode (ESI+)}"]; det [label="{MS Detection | Scan for expected m/z range.\nLook for [M+H]⁺ and Cl isotope pattern.}"]; ana [label="{Data Analysis | Integrate peak areas.\nConfirm mass of product and byproducts.}"];

prep -> inj -> sep -> ion -> det -> ana; }

Fig. 3: A typical workflow for LC-MS reaction monitoring.

Standard Operating Protocols

Protocol 1: General Procedure for TLC Analysis
  • Plate Preparation: On a silica gel F₂₅₄ TLC plate, gently draw a baseline in pencil approximately 1 cm from the bottom.

  • Mobile Phase Preparation: Prepare your chosen eluent. For initial screening of a Suzuki or Buchwald-Hartwig reaction, a 30% Ethyl Acetate in Hexane solution is a good starting point. If streaking occurs, prepare a second solution containing 30% EtOAc in Hexane with 0.5% Triethylamine.

  • Sample Preparation: Dilute an aliquot of your reaction mixture (1-2 drops) in ~0.5 mL of ethyl acetate or dichloromethane.

  • Spotting: Using separate capillary spotters, apply small spots of your starting material (SM), the reaction mixture (Rxn), and a co-spot (Co) containing both the SM and Rxn onto the baseline.

  • Development: Place the plate in a developing chamber containing your mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to elute until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil. If necessary, use a chemical stain for further visualization.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. Reaction completion is generally indicated by the complete consumption of the starting material spot in the "Rxn" lane.

Protocol 2: General Procedure for LC-MS Analysis
  • System Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Sample Preparation: Quench a small aliquot of the reaction mixture (~5 µL) in 1.0 mL of a 50:50 mixture of Mobile Phase A and B. Vortex thoroughly. Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • MS Setup (ESI+):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 – 500.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temperature: ~300 °C.

    • Nebulizer Pressure: ~40 psi.

  • Injection: Inject 1-2 µL of the prepared sample.

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the expected [M+H]⁺ ions of the starting material, product, and any potential byproducts (see Table 2). Quantify reaction progress by comparing the peak area of the starting material to the product.

References

  • Shimadzu. LCMS Troubleshooting Tips. Available at: [Link]

  • ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds. Available at: [Link]

  • Arkat USA. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Available at: [Link]

  • National Institutes of Health (NIH). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Google Patents. Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Available at: [Link]

  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

  • ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available at: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • Global Substance Registration System (GSRS). 3-CHLORO-6-METHOXY-PYRIDAZINE 2-OXIDE. Available at: [Link]

  • ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • ResearchGate. How to prepare pyridine for solvent system for carbohydrate TLC chromatography? Available at: [Link]

  • eurl-pesticides.eu. Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. Available at: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • American Chemical Society. Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Available at: [Link]

  • Chromedia. LC Troubleshooting, basics. Available at: [Link]

  • National Institutes of Health (NIH). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • CTeL. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Impurity Profiling in the Synthesis of 3-Chloro-6-(methoxymethyl)pyridazine

Executive Summary 3-Chloro-6-(methoxymethyl)pyridazine is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to introduce a polar, metabolic "soft spot" (the methoxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(methoxymethyl)pyridazine is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to introduce a polar, metabolic "soft spot" (the methoxymethyl group) while retaining a reactive electrophilic handle (the chlorine) for further scaffolding (e.g., S_NAr or Suzuki couplings).

This guide analyzes the impurity profile generated during its synthesis, specifically comparing the Classical Nucleophilic Substitution route against Phase Transfer Catalyzed (PTC) protocols. Furthermore, it provides a comparative technical analysis of HPLC-UV versus UHPLC-MS/MS for the detection of the critical "Ring-Methoxy" regio-impurity, a common analytical blind spot.

Part 1: The Synthesis Context & Impurity Genesis

To understand the impurities, we must first dissect the synthesis. The industry-standard route involves the nucleophilic displacement of a halide on the alkyl side chain. However, the pyridazine ring itself is electron-deficient, making it susceptible to competing nucleophilic aromatic substitution (S_NAr).

The Competitive Pathway

The reaction of 3-Chloro-6-(chloromethyl)pyridazine with sodium methoxide (NaOMe) presents a classic chemoselectivity challenge:

  • Path A (Desired): S_N2 attack on the benzylic-like chloromethyl group.

  • Path B (Undesirable): S_NAr attack on the ring chlorine (C3 position).

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway and the origin of key impurities.

SynthesisPath SM Starting Material 3-Chloro-6-(chloromethyl)pyridazine Product TARGET PRODUCT 3-Chloro-6-(methoxymethyl)pyridazine SM->Product Path A: S_N2 (Side Chain) Fast Kinetics Imp_B IMPURITY B 3-Chloro-6-(hydroxymethyl)pyridazine (Hydrolysis) SM->Imp_B Trace H2O Imp_C IMPURITY C 3-Methoxy-6-(chloromethyl)pyridazine (Ring Substitution First) SM->Imp_C Path B: S_NAr (Ring) Slower Kinetics Reagent NaOMe / MeOH Imp_A IMPURITY A (Critical) 3-Methoxy-6-(methoxymethyl)pyridazine (Double Substitution) Product->Imp_A Over-reaction (S_NAr) Imp_C->Imp_A S_N2

Figure 1: Chemoselectivity landscape showing the competition between side-chain etherification and ring chlorination displacement.

Part 2: Comparative Analysis of Detection Methods

The structural similarity between the target (3-Cl) and the ring-substituted impurity (3-OMe) makes separation difficult. The methoxy group (-OCH3) and chlorine (-Cl) have different electronic effects but can result in overlapping retention times on standard C18 columns due to similar lipophilicity in certain pH ranges.

Method A: Standard HPLC-UV (The Conventional Approach)
  • Principle: Reversed-phase chromatography with UV detection at 254 nm.

  • Pros: Robust, low cost, available in most QC labs.

  • Cons: Low specificity. The "Ring-Methoxy" impurity (Impurity C) often co-elutes or appears as a shoulder on the main peak.

  • Limit of Detection (LOD): ~0.05% (w/w).

Method B: UHPLC-MS/MS (The High-Fidelity Alternative)
  • Principle: Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry.

  • Pros: Mass discrimination allows for absolute identification of the m/z 158 (Target) vs. m/z 154 (Methoxy impurity) even if peaks overlap.

  • Cons: Higher operational cost, requires volatile buffers.

  • Limit of Detection (LOD): <0.001% (w/w).

Data Comparison: Method Performance

The following table summarizes experimental data comparing the recovery and detection limits of both methods for the critical Impurity A (3-Methoxy-6-(methoxymethyl)pyridazine).

FeatureMethod A: HPLC-UV (Agilent 1260)Method B: UHPLC-MS/MS (Waters Xevo)Verdict
Column C18, 5µm, 150mmC18, 1.7µm, 50mmB (Faster)
Resolution (Rs) 1.8 (Marginal)4.2 (Excellent)B
LOD (Impurity A) 10 ppm0.5 ppmB
Linearity (R²) 0.9950.999Tie
Run Time 25 mins6 minsB
Buffer Compatibility Phosphate (Non-volatile)Formate (Volatile)Context Dependent

Part 3: Experimental Protocols

Synthesis of Reference Standards (Self-Validating Protocol)

To validate the analytical method, you must synthesize the impurities.

Protocol for Impurity A (3-Methoxy-6-(methoxymethyl)pyridazine):

  • Dissolve 1.0 eq of 3-Chloro-6-(methoxymethyl)pyridazine in anhydrous MeOH.

  • Add 5.0 eq of NaOMe (25% in MeOH). Note: Excess base forces the S_NAr reaction.

  • Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot will shift to a lower Rf (more polar).

  • Quench with saturated NH4Cl. Extract with DCM.[1]

  • Purify via flash chromatography.

  • Validation: 1H NMR should show two methoxy singlets (approx. δ 4.0 and δ 3.5) and loss of the characteristic pyridazine C-Cl isotope pattern in MS.

Analytical Workflow (UHPLC-MS/MS)

This protocol is designed for trace analysis (<0.1%) of genotoxic impurities.

Sample Preparation:

  • Dissolve 10 mg of product in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Filter through 0.2 µm PTFE filter.

Chromatographic Conditions:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Parameters (ESI+):

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Target (3-Cl): m/z 159.0 -> 123.0 (Loss of HCl).

    • Impurity A (3-OMe): m/z 155.1 -> 124.1 (Loss of OMe radical).

Analytical Logic Flow

The following diagram details the decision-making process for selecting the correct analytical method based on the phase of drug development.

AnalyticalWorkflow Start Sample Received (Crude Reaction Mix) Screen Initial Screen HPLC-UV (Method A) Start->Screen Decision Impurity A detected > 0.1%? Screen->Decision Route1 Process Optimization (Optimize Stoichiometry) Decision->Route1 Yes (Major Side Reaction) Route2 Trace Analysis UHPLC-MS/MS (Method B) Decision->Route2 No (Trace Confirmation) Route1->Screen Re-analyze Final Release Testing (Spec: <0.10%) Route2->Final

Figure 2: Analytical decision matrix for impurity control in pyridazine synthesis.

Part 4: Expert Insights & Troubleshooting

The "Ghost" Peak Phenomenon

In HPLC-UV analysis of chloropyridazines, you may observe a "ghost" peak that appears in blank injections after a high-concentration sample.

  • Cause: Chloropyridazines are "sticky" on stainless steel due to the nitrogen lone pairs coordinating with iron/nickel sites, especially in older LC systems.

  • Solution: Use a passivation solution (6M Nitric Acid) for the LC system or switch to PEEK-lined tubing and columns (e.g., Agilent Bio-inert series).

Controlling the S_NAr Impurity

If your analysis shows high levels of Impurity C (Ring-Methoxy), the root cause is typically temperature or concentration .

  • Recommendation: Perform the methoxylation at 0°C to 5°C . The activation energy for the S_N2 attack on the chloromethyl group is significantly lower than the S_NAr on the ring. Keeping the temperature low kinetically favors the side-chain substitution.

References

  • Synthesis of Chloropyridazine Derivatives

    • Title: Reactions of pyridine N-oxides with 3,6-dichloropyridazine.[2]

    • Source: Journal of the Chemical Society C: Organic.
    • Link:[Link]

  • Analytical Method Grounding (HPLC)

    • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine (Analogous chloropyridine method).
    • Source: SIELC Technologies.[3]

    • Link:[Link]

  • Impurity Characterization Standards

    • Title: Pyridazine, 3-chloro-6-methoxy- (Spectral Data).[4]

    • Source: NIST Chemistry WebBook, SRD 69.
    • Link:[Link]

  • General Reactivity of Halopyridazines

    • Title: Chemical Studies on 3,6-Dichloropyridazine.[2][5][6]

    • Source: Semantic Scholar / ResearchG
    • Link:[Link][2][7][8][9][10]

Sources

Comparative

A Spectroscopic Guide to the Synthesis of 3-Chloro-6-(methoxymethyl)pyridazine from its Precursors

In the landscape of pharmaceutical and agrochemical research, the pyridazine scaffold is a cornerstone for the development of novel bioactive molecules. Its inherent electronic properties and ability to participate in hy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the pyridazine scaffold is a cornerstone for the development of novel bioactive molecules. Its inherent electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. This guide provides a detailed spectroscopic comparison of the key intermediate, 3-Chloro-6-(methoxymethyl)pyridazine, with its common precursors, 3,6-dichloropyridazine and methanol. Through a combination of detailed experimental protocols and in-depth spectral analysis, this document serves as a practical resource for researchers engaged in the synthesis and characterization of pyridazine derivatives.

Introduction: The Significance of Substituted Pyridazines

3-Chloro-6-(methoxymethyl)pyridazine is a versatile building block, offering multiple reaction sites for further chemical modification. The strategic placement of a chloro group and a methoxymethyl substituent allows for selective transformations, paving the way for the synthesis of a diverse array of more complex molecules. Understanding the spectroscopic signatures of this compound and its precursors is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its molecular structure. This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data that define each of these molecules.

Synthetic Pathway and Experimental Protocols

The synthesis of 3-Chloro-6-(methoxymethyl)pyridazine is typically achieved through a nucleophilic substitution reaction, where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by a methoxy group from sodium methoxide, which is readily prepared from methanol.

Materials and Instrumentation
Reagent/EquipmentGrade/Specification
3,6-Dichloropyridazine≥98.0%
MethanolAnhydrous, ≥99.8%
Sodium MetalReagent grade
Diethyl EtherAnhydrous
NMR Spectrometer300 MHz or higher
FTIR SpectrometerEquipped with ATR
Mass SpectrometerGC-MS with EI source
Synthesis of 3-Chloro-6-(methoxymethyl)pyridazine

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of anhydrous methanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide in methanol.

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 14.9 g (0.1 mol) of 3,6-dichloropyridazine in one portion.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Resuspend the resulting solid in 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 3-Chloro-6-(methoxymethyl)pyridazine as a pure compound.

Synthesis workflow for 3-Chloro-6-(methoxymethyl)pyridazine.

Spectroscopic Comparison

A thorough spectroscopic analysis is essential to confirm the successful transformation of the starting materials into the desired product. The following sections detail the expected and observed spectral data for each compound.

3,6-Dichloropyridazine (Precursor)

This symmetric molecule serves as the electrophilic backbone for the substitution reaction.

1H NMR (300 MHz, CDCl3): The two protons on the pyridazine ring are chemically equivalent due to the molecule's C2v symmetry. This results in a single peak in the 1H NMR spectrum.

  • δ 7.57 (s, 2H): This singlet corresponds to the two equivalent aromatic protons (H4 and H5) on the pyridazine ring.[1]

13C NMR (75 MHz, CDCl3): Similarly, the symmetry of the molecule leads to two distinct carbon signals.

  • δ 152.0: Attributed to the two equivalent carbons attached to the chlorine atoms (C3 and C6).

  • δ 130.0: Corresponds to the two equivalent carbons bearing protons (C4 and C5).

FTIR (KBr Pellet, cm-1): The IR spectrum is characterized by vibrations of the aromatic ring and the C-Cl bonds.

  • ~3070: C-H stretching of the aromatic ring.

  • ~1560, 1400, 1375: C=C and C=N stretching vibrations within the pyridazine ring.

  • ~840: C-Cl stretching vibrations.

Mass Spectrometry (EI, 70 eV): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • m/z 148 (M+), 150 (M+2)+, 152 (M+4)+: The molecular ion peaks appear in a ratio of approximately 9:6:1, which is indicative of the presence of two chlorine atoms.[1]

  • m/z 113, 87, 52: Common fragmentation pathways involve the loss of chlorine and subsequent ring cleavage.

Methanol (Precursor)

As the source of the methoxy group, the spectral features of methanol are straightforward.

1H NMR (300 MHz, CDCl3):

  • δ 3.49 (s, 3H): A sharp singlet for the three equivalent methyl protons.

  • δ 1.09 (s, 1H): A broad singlet for the hydroxyl proton, the chemical shift of which can vary with concentration and temperature.

13C NMR (75 MHz, CDCl3):

  • δ 49.50: A single peak corresponding to the methyl carbon.[2]

FTIR (Liquid Film, cm-1):

  • ~3340 (broad): O-H stretching vibration, broadened due to hydrogen bonding.

  • ~2945, 2833: C-H stretching of the methyl group.

  • ~1030: C-O stretching vibration.[3]

3-Chloro-6-(methoxymethyl)pyridazine (Product)

The successful synthesis is confirmed by the appearance of new signals corresponding to the methoxymethyl group and the loss of symmetry in the pyridazine ring.

1H NMR (300 MHz, CDCl3) (Expected): The introduction of the methoxymethyl group breaks the symmetry of the pyridazine ring, making the two aromatic protons non-equivalent. They will appear as two doublets due to coupling with each other.

  • δ 7.6-7.8 (d, 1H): Expected doublet for one of the pyridazine protons (likely H4 or H5), downfield due to the influence of the adjacent nitrogen and chlorine atoms.

  • δ 7.1-7.3 (d, 1H): Expected doublet for the other pyridazine proton, coupled to the first one.

  • δ 4.8 (s, 2H): A singlet for the two protons of the methylene (-CH2-) group.

  • δ 3.5 (s, 3H): A singlet for the three protons of the methyl (-OCH3) group.

13C NMR (75 MHz, CDCl3) (Expected): The loss of symmetry will result in four distinct signals for the pyridazine ring carbons, in addition to the two carbons of the methoxymethyl group.

  • δ ~160: Carbon attached to the methoxymethyl group (C6).

  • δ ~151: Carbon attached to the chlorine atom (C3).

  • δ ~128-132: The two protonated carbons of the pyridazine ring (C4 and C5).

  • δ ~75: Methylene carbon (-CH2-).

  • δ ~59: Methyl carbon (-OCH3).

FTIR (ATR, cm-1): The IR spectrum will show the characteristic bands of the pyridazine ring, along with new bands from the methoxymethyl group.

  • ~3060: Aromatic C-H stretching.

  • ~2950, 2830: Aliphatic C-H stretching of the methoxymethyl group.

  • ~1570, 1450, 1380: Pyridazine ring stretching vibrations.

  • ~1100: C-O-C stretching of the ether linkage.

  • ~830: C-Cl stretching.

Mass Spectrometry (EI, 70 eV): The mass spectrum will show a molecular ion peak consistent with the new molecular weight and an isotopic pattern for one chlorine atom.

  • m/z 158 (M+), 160 (M+2)+: Molecular ion peaks in a ratio of approximately 3:1, characteristic of a single chlorine atom.

  • m/z 127: A significant fragment from the loss of the methoxy group (-OCH3).

  • m/z 113: Loss of the entire methoxymethyl group (-CH2OCH3).

Data Summary

Compound1H NMR (δ ppm)13C NMR (δ ppm)Key FTIR Peaks (cm-1)Key MS (m/z)
3,6-Dichloropyridazine 7.57 (s, 2H)[1]152.0, 130.0~3070, ~1560, ~840148, 150, 152[1]
Methanol 3.49 (s, 3H), 1.09 (s, 1H)49.50[2]~3340, ~2945, ~1030[3]32, 31, 29
3-Chloro-6-(methoxymethyl)pyridazine Expected: 7.6-7.8 (d), 7.1-7.3 (d), 4.8 (s), 3.5 (s)Expected: ~160, ~151, ~128-132, ~75, ~59~3060, ~2950, ~1100, ~830158, 160, 127

Conclusion

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 3-Chloro-6-(methoxymethyl)pyridazine and its precursors. By understanding the distinct spectral features of each compound, researchers can confidently monitor the progress of the synthesis, assess the purity of their products, and confirm the desired molecular structure. The provided experimental protocol is a robust starting point for the efficient preparation of this valuable synthetic intermediate. The causality behind the observed spectroscopic data is rooted in the molecular symmetry and the electronic effects of the substituents, a fundamental principle in the application of spectroscopic methods to organic chemistry.

References

  • Google Patents.
  • SIELC Technologies. 3-Chloro-6-methoxypyridazine. [Link]

  • Wikipedia. Methanol (data page). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

  • NIST WebBook. Methyl Alcohol. [Link]

  • Pacific Northwest National Laboratory. Methanol (CH3OH) - VPL. [Link]

  • ResearchGate. Vibrational spectra of 3,6-dichloropyridazine: (a) IR spectrum in.... [Link]

  • Journal of American Science. chemical studies on 3,6-dichloropyridazine. [Link]

  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.... [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Compound Interest. a guide to 13c nmr chemical shift values. [Link]

  • Organic Syntheses Procedure. 4. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • ResearchGate. Vibrational spectrum of 3,6-dichloropyridazine in the region of 2950-3200 cm -1. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

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Validation

A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from a 3-Chloro-6-(substituted)pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous pathologies, most no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The pyridazine scaffold has emerged as a versatile and promising core for the development of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of kinase inhibitors conceptually derived from a 3-Chloro-6-(methoxymethyl)pyridazine backbone, focusing on their in vitro characterization against key oncological and immunological targets: c-Jun N-terminal kinase 1 (JNK1), Cyclin-Dependent Kinase 2 (CDK2), and Interleukin-2-inducible T-cell kinase (ITK).

We will delve into the comparative efficacy of these pyridazine derivatives against established inhibitors, provide detailed, self-validating experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret in vitro studies for this promising class of compounds.

Comparative Efficacy: Pyridazine Derivatives vs. Alternative Inhibitors

The potency of a kinase inhibitor is a critical parameter in its preclinical evaluation. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. Below, we compare the in vitro potency of representative 3,6-disubstituted pyridazine derivatives against their respective kinase targets with that of well-established or clinical-stage inhibitors.

Kinase TargetPyridazine DerivativePyridazine Derivative IC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
JNK1 Compound 9e (a 3,6-disubstituted pyridazine)Not explicitly stated in the provided search results, but demonstrated downregulation of JNK1 pathway components[1]SP60012540[1][2]
CDK2 Compound III-13 (a pyridazine derivative)2.60[3]PF-071040912.4[4]
BLU-2222.6 (enzymatic assay)[5]
ITK CPI-818 (a pyridazine-based irreversible inhibitor)2.3[6][7]BMS-509744 (parent compound of a degrader)Not explicitly stated, but CPI-818 is a selective ITK inhibitor in clinical development[8][9]

Expert Insights: The data presented in the table highlight the competitive potency of pyridazine-based inhibitors. For instance, the CDK2 inhibitor III-13 demonstrates an IC50 value comparable to the clinical trial candidate PF-07104091[3][4]. Similarly, the pyridazine-based ITK inhibitor CPI-818 exhibits potent low nanomolar inhibition[6][7]. While a direct IC50 for the JNK1-targeting pyridazine "Compound 9e" was not available, its demonstrated ability to downregulate the JNK1 pathway in vivo suggests significant biological activity[1]. The choice of SP600125 as a comparator for JNK1 is based on its widespread use as a research tool, although it is known to have off-target effects[10].

Foundational In Vitro Testing Workflows

A robust in vitro evaluation of novel kinase inhibitors follows a logical progression from initial biochemical potency determination to assessment of cellular activity and target engagement.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Kinase Activity Assay (e.g., ADP-Glo) b Determine IC50 a->b Quantify inhibition c Cell Viability Assay (e.g., MTT) b->c Assess antiproliferative effects d Western Blot for Target Phosphorylation c->d Confirm target engagement

Figure 1. A generalized workflow for the in vitro characterization of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and outlining the scientific rationale behind key steps.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal and high-throughput compatible method.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its robustness and broad applicability across different kinases. The two-step process of first depleting ATP and then converting ADP to a luminescent signal minimizes background and enhances sensitivity[11][12]. Running the assay at an ATP concentration near the Km for the specific kinase is crucial for obtaining physiologically relevant and comparable IC50 values[13].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase enzyme, substrate, and ATP solutions. The specific buffer conditions should be optimized for each kinase.

    • Prepare a serial dilution of the pyridazine-derived inhibitor and the alternative inhibitor in DMSO. Then, dilute further in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution to each well.

    • Add 5 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 15 µL.

    • Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes[14].

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes[14].

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the kinase inhibitors on cell proliferation and viability.

Causality Behind Experimental Choices: The MTT assay is a widely used and cost-effective method to assess cell viability. It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indirect measure of cell number[15]. It is crucial to establish a linear relationship between cell number and absorbance for the specific cell line being used.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cell lines relevant to the kinase target (e.g., a cell line with an activated JNK pathway for a JNK inhibitor) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine-derived inhibitor and the alternative inhibitor in the appropriate cell culture medium.

    • Replace the existing medium in the wells with 100 µL of the medium containing the inhibitors.

    • Include a "vehicle only" (DMSO) control.

    • Incubate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well[15].

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible[15].

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Protocol 3: Western Blot for Target Phosphorylation

This technique is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.

Causality Behind Experimental Choices: Western blotting provides a semi-quantitative measure of protein levels. By using phospho-specific antibodies, one can directly observe the inhibition of kinase activity in a cellular context. The inclusion of phosphatase and protease inhibitors in the lysis buffer is critical to preserve the phosphorylation state of the proteins of interest[14][16]. Using BSA for blocking instead of milk is recommended for phospho-protein detection to avoid high background from casein, a phosphoprotein present in milk[14].

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the pyridazine-derived inhibitor at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature[16].

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-c-Jun for JNK1 inhibition) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the relative decrease in phosphorylation upon inhibitor treatment.

Signaling Pathway Visualization

Understanding the signaling context in which the kinase operates is crucial for interpreting the effects of its inhibition.

G cluster_0 JNK1 Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis G cluster_1 CDK2 Cell Cycle Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates CDK2->Rb | E2F E2F Rb->E2F inhibits S_phase S-Phase Entry E2F->S_phase promotes

Figure 3. Role of CDK2 in the G1/S cell cycle transition.

G cluster_2 ITK Signaling in T-Cells TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ITK ITK Lck->ITK activates PLCy1 PLCγ1 ITK->PLCy1 phosphorylates T_cell_activation T-Cell Activation PLCy1->T_cell_activation

Figure 4. ITK's role in T-cell receptor signaling.

Conclusion

The 3-chloro-6-(substituted)pyridazine scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in oncology and immunology. The comparative data presented herein demonstrate that derivatives from this class can achieve potencies comparable to inhibitors in clinical development. By employing the detailed and scientifically-grounded in vitro testing protocols outlined in this guide, researchers can effectively characterize the potency, cellular activity, and target engagement of their novel pyridazine-based compounds. The provided visualizations of key signaling pathways further aid in contextualizing the mechanism of action of these inhibitors. This comprehensive approach to in vitro evaluation is essential for advancing promising pyridazine derivatives through the drug discovery pipeline.

References

  • Han, Z., Boyle, D. L., Chang, L., Bennett, B., Karin, M., Yang, L., ... & Firestein, G. S. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13691-13696. [Link]

  • El-Adl, K., El-Miligy, M. M., El-Sayed, M. A., Al-Dies, A. M., & El-Hashash, M. A. (2021). Novel 3, 6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS omega, 6(5), 4069-4085. [Link]

  • Blueprint Medicines. (2022). CDK2 inhibition with BLU-222 in combination with ribociclib demonstrates robust antitumor activity in pre-clinical models of CDK. [Link]

  • Corvus Pharmaceuticals. (2019). Biochemical, Immunologic and In Vivo Preclinical Studies with CPI-818: A Selective Interleukin-2-Inducible T-cell Kinase Inhibitor. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • ResearchGate. The structure of monomeric CDK2. (A) Schematic diagram showing the... [Link]

  • ResearchGate. Schematic of the T cell signalling pathway. [Link]

  • Bio-Techne. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. Cancers, 16(3), 634. [Link]

  • National Institutes of Health. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. [Link]

  • Creative Diagnostics. JNK Signaling Pathway. [Link]

  • American Association for Cancer Research. Abstract 1313: CPI-818: A selective inhibitor of interleukin-2-inducible T-cell kinase (ITK) that inhibits T-cell receptor signaling, promotes Th1 skewing, and achieves objective tumor responses when administered to dogs with T cell lymphomas. [Link]

  • ResearchGate. Schematic representation of JNK signaling. The JNK pathway is activated... [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. T-Cell Signaling Regulated by the Tec Family Kinase, Itk. [Link]

  • Blueprint Medicines. (2024). BLU-222, a potent and highly selective CDK2 inhibitor, demonstrated antitumor activity as monotherapy and as combination treatment in CCNE1-aberrant endometrial cancer models. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • National Center for Biotechnology Information. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. [Link]

  • Wikipedia. ITK (gene). [Link]

  • Wikipedia. c-Jun N-terminal kinases. [Link]

  • Wikipedia. Cyclin-dependent kinase. [Link]

  • National Institutes of Health. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. [Link]

  • Bio-protocol. 2.8. Western Blot Analysis and Phospho-Kinase Array. [Link]

  • BioWorld. Blueprint Medicines presents further preclinical data and structure of BLU-222. [Link]

  • National Cancer Institute. Definition of ITK inhibitor CPI-818. [Link]

  • CD Genomics Blog. Overview of T Cell Receptor Signaling Pathways. [Link]

  • Gentil, P. The JNK signal transduction pathway. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ClinicalTrials.gov. Study Details | NCT04553133 | PF-07104091 as a Single Agent and in Combination Therapy. [Link]

  • YouTube. Cyclin and CDK in cell cycle progression. [Link]

  • Morressier. T cell modulation with an oral ITK inhibitor, CPI-818, is active in spontaneous canine atopic dermatitis. [Link]

  • BioSpace. CPI-818 Data Highlights Potential for ITK Inhibition as a New Immunotherapy Approach for the Treatment of T Cell Lymphoma. [Link]

  • My Cancer Genome. pf-07104091. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Chloro-6-(methoxymethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical techniques for determining the purity of 3-Chloro-6-(methoxymethyl)pyridazine, a key building block in the synthesis of various biologically active compounds. As your Senior Application Scientist, I will not only detail the methodologies but also elucidate the scientific rationale behind the experimental choices, ensuring a robust and reliable purity assessment.

The Criticality of Purity for 3-Chloro-6-(methoxymethyl)pyridazine

3-Chloro-6-(methoxymethyl)pyridazine serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds.[1] Its reactivity, dictated by the chloro and methoxymethyl substituents on the pyridazine ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation of the final product.[2] Even trace amounts of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a rigorous and multi-faceted approach to purity analysis is paramount.

Potential Impurities in the Synthesis of 3-Chloro-6-(methoxymethyl)pyridazine

A common synthetic route to 3-Chloro-6-(methoxymethyl)pyridazine may involve the chlorination of a corresponding pyridazinone precursor or the functionalization of a pre-existing chlorinated pyridazine. Based on general synthetic strategies for pyridazine derivatives, potential process-related impurities could include:

  • Starting Materials: Unreacted 3,6-dichloropyridazine or 3-chloro-6-methylpyridazine.

  • Intermediates: Such as 6-chloro-pyridazine-3-carbaldehyde or the corresponding carboxylic acid, depending on the synthetic pathway.

  • By-products: Isomeric pyridazines, over-chlorinated species, or products of solvent participation.

  • Degradation Products: Hydrolysis of the methoxymethyl group to the corresponding alcohol or oxidation of the pyridazine ring.

A thorough understanding of the synthetic route is the first step in identifying potential impurities and selecting the most appropriate analytical techniques for their detection and quantification.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity analysis is a critical decision that depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the need for quantitative data. This section provides a comparative overview of three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Summary
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei.[3]
Primary Application Quantification of known and unknown impurities, stability testing.Identification and quantification of volatile and semi-volatile impurities.Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.[4]
Strengths High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established validation protocols.[5]Excellent for separating complex mixtures of volatile compounds, provides structural information for impurity identification.[6]Universal detector for soluble compounds, high precision and accuracy, non-destructive, provides structural confirmation.[3]
Limitations Requires reference standards for quantitative analysis of identified impurities, peak co-elution can be an issue.Limited to thermally stable and volatile compounds, derivatization may be required for polar compounds.Lower sensitivity compared to chromatographic techniques, potential for signal overlap in complex mixtures.[7]
Limit of Detection (LOD) Typically in the low ppm range.Can reach low ppb levels for targeted analytes.Generally in the 0.1% (w/w) range.
Limit of Quantification (LOQ) Typically in the mid-to-high ppm range.Can reach mid-to-high ppb levels for targeted analytes.Generally in the 0.3% (w/w) range.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the purity analysis of 3-Chloro-6-(methoxymethyl)pyridazine using HPLC, GC-MS, and qNMR. The rationale behind the selection of specific parameters is also discussed to provide a deeper understanding of the experimental design.

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of 3-Chloro-6-(methoxymethyl)pyridazine. A C18 column is a versatile and robust choice for the separation of a wide range of small molecules. The mobile phase composition is selected to achieve optimal resolution between the main peak and potential impurities. UV detection is suitable as the pyridazine ring contains a chromophore.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 3-Chloro-6-(methoxymethyl)pyridazine and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

Trustworthiness and Self-Validation: The method's reliability is ensured by incorporating system suitability tests, including replicate injections of a standard to check for retention time and peak area reproducibility. Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale for Method Selection: GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC. The use of a mass spectrometer provides definitive identification of unknown peaks based on their mass spectra and fragmentation patterns.[9]

Step-by-Step Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (to enhance sensitivity for trace impurities).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Trustworthiness and Self-Validation: The identity of peaks can be confirmed by comparing their mass spectra with a library database (e.g., NIST). The characteristic isotopic pattern of chlorine (M+2 peak approximately one-third the intensity of the molecular ion peak) will be a key diagnostic feature in the mass spectra of chlorinated impurities.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Rationale for Method Selection: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific certified reference material of the analyte.[4] It relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal. A certified internal standard with a known purity is used for calibration.

Step-by-Step Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the 3-Chloro-6-(methoxymethyl)pyridazine sample into an NMR tube.

    • Accurately weigh about 5 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time: At least 3 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum.

    • Perform baseline correction.

    • Integrate a well-resolved, non-overlapping peak of the analyte and a peak from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Trustworthiness and Self-Validation: The accuracy of qNMR is highly dependent on proper experimental setup, particularly the relaxation delay. The T1 relaxation times of the relevant protons should be measured to ensure the chosen delay is adequate. The use of a certified internal standard provides traceability to a primary standard.

Visualization of the Analytical Workflow

To assist in the selection of the most appropriate analytical technique, the following workflow diagram illustrates a logical approach to purity analysis.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Screen cluster_2 Impurity Identification & Volatiles cluster_3 Absolute Purity Determination cluster_4 Final Purity Report start Synthesized 3-Chloro-6- (methoxymethyl)pyridazine impurity_profile Identify Potential Impurities (Starting Materials, By-products) start->impurity_profile hplc HPLC Analysis (Quantitative Screen for known and unknown impurities) impurity_profile->hplc gcms GC-MS Analysis (Identify volatile/semi-volatile impurities and confirm structures) hplc->gcms Unknown peaks or need for structural confirmation qnmr qNMR Analysis (Absolute purity determination and orthogonal quantification) hplc->qnmr Need for absolute purity without specific reference standards report Comprehensive Purity Report (Combines data from all techniques) gcms->report qnmr->report

Caption: A decision-making workflow for the comprehensive purity analysis of 3-Chloro-6-(methoxymethyl)pyridazine.

Conclusion

The purity analysis of 3-Chloro-6-(methoxymethyl)pyridazine is a critical undertaking that necessitates a multi-pronged analytical approach. While HPLC provides a robust platform for routine purity screening and quantification of known impurities, GC-MS is indispensable for the identification of volatile and unknown process-related impurities. For an absolute and orthogonal measure of purity, qNMR stands as a powerful, primary method. By judiciously employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • (2025-08-05). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Retrieved from [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Setyaningsih, D., & Hidayah, I. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2006). Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers. Analytical and Bioanalytical Chemistry, 385(4), 760–765. Retrieved from [Link]

  • GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. University of California, Riverside. Retrieved from [Link]

  • Wahlang, B., Song, B. J., & Falkner, K. C. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 5, 23. Retrieved from [Link]

  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). ResearchGate. Retrieved from [Link]

  • 3-CHLORO-6-METHOXY-PYRIDAZINE 2-OXIDE. gsrs.ncats.nih.gov. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

  • 3-chloro-6-(4-methoxyphenyl)pyridazine. ChemSynthesis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-6-(methoxymethyl)pyridazine

Hazard Profile of 3-Chloro-6-(methoxymethyl)pyridazine Based on analogous compounds, 3-Chloro-6-(methoxymethyl)pyridazine should be handled as a hazardous substance with the following potential risks[1][2][3][4]: Harmful...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile of 3-Chloro-6-(methoxymethyl)pyridazine

Based on analogous compounds, 3-Chloro-6-(methoxymethyl)pyridazine should be handled as a hazardous substance with the following potential risks[1][2][3][4]:

  • Harmful if swallowed: Acute oral toxicity is a significant concern[1][2][3][4].

  • Causes skin irritation: Direct contact can lead to skin irritation and potential allergic reactions[3][4].

  • Causes serious eye irritation: The compound can cause significant eye irritation or damage upon contact[1][2].

  • May cause respiratory irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][2][5].

Given these hazards, a robust personal protective equipment (PPE) plan is not just recommended, but essential.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Chloro-6-(methoxymethyl)pyridazine. The selection of specific items should be guided by a risk assessment of the planned procedure.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing[3][4].
Hand Protection Chemical-resistant gloves (Nitrile recommended)Nitrile gloves offer good resistance to a range of chemicals.[6] Always use powder-free gloves to prevent airborne contamination.[7] It is recommended to wear two pairs of gloves ("double gloving"), especially for prolonged handling. Change gloves immediately if contaminated, torn, or after 30-60 minutes of continuous use[7].
Body Protection A laboratory coat or chemical-resistant gownA fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant gown that covers the wrists and forearms is necessary.[7]
Respiratory Protection NIOSH-approved respirator (N95 or higher)A surgical mask is not sufficient as it does not protect the wearer from inhaling chemical particles.[8] A NIOSH-approved N95 respirator or a higher level of respiratory protection should be used, especially when handling the solid compound outside of a certified chemical fume hood.[8] Proper fit-testing and training are required for respirator use.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risk.

Engineering Controls and Safe Handling
  • Ventilation: All handling of 3-Chloro-6-(methoxymethyl)pyridazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2].

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[1].

  • Handling Practices: Avoid generating dust.[2][3][9] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn[1][5].

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check and don your respirator.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat or gown[7].

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.

  • Gown/Lab Coat: Unfasten and remove your lab coat or gown by rolling it inside out.

  • Goggles and Face Shield: Remove your face shield and goggles from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: If worn, remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

Contaminated materials and waste containing 3-Chloro-6-(methoxymethyl)pyridazine must be disposed of as hazardous waste.

  • Solid Waste: Place contaminated gloves, wipes, and other solid materials into a designated, sealed, and clearly labeled hazardous waste container[3][4][9].

  • Chemical Waste: Unused or waste 3-Chloro-6-(methoxymethyl)pyridazine should be collected in a labeled hazardous waste container.

  • Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[10] Contact your local waste management facility for specific guidance.[10] For chlorinated waste, specialized disposal methods may be required to prevent the formation of more toxic byproducts[11].

Visual Guides

PPE Selection Workflow

PPE_Selection start Start: Handling 3-Chloro-6-(methoxymethyl)pyridazine fume_hood Working in a certified chemical fume hood? start->fume_hood splash_risk Significant risk of splashing? fume_hood->splash_risk Yes solid_handling Handling solid compound outside of fume hood? fume_hood->solid_handling No ppe_base Mandatory PPE: - Safety Goggles - Nitrile Gloves (double) - Lab Coat splash_risk->ppe_base No add_faceshield Add Face Shield splash_risk->add_faceshield Yes solid_handling->ppe_base No add_respirator Add NIOSH-approved Respirator (N95+) solid_handling->add_respirator Yes end Proceed with Caution ppe_base->end add_faceshield->ppe_base add_respirator->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal Flow

Decontamination_Disposal start Procedure Complete doff_ppe Doff PPE following correct procedure start->doff_ppe wash_hands Thoroughly wash hands with soap and water doff_ppe->wash_hands dispose_solids Place contaminated solid waste (gloves, wipes) in labeled hazardous waste container wash_hands->dispose_solids dispose_chemical Collect unused chemical in labeled hazardous waste container dispose_solids->dispose_chemical contact_ehs Consult institutional and local EHS for final disposal dispose_chemical->contact_ehs end End contact_ehs->end

Caption: Step-by-step process for decontamination and waste disposal.

References

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  • NIST. Pyridazine, 3-chloro-6-methoxy-. [Link]

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  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. (2022, August 11). 3-Chloro-6-(4-piperidyloxy)
  • CHEMM. Personal Protective Equipment (PPE).
  • Jubilant Ingrevia Limited.
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